N9-Isopropylolomoucine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDJEAZLMYPLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425015 | |
| Record name | N9-ISOPROPYL-OLOMOUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158982-15-1 | |
| Record name | N9-ISOPROPYL-OLOMOUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158982-15-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N9-Isopropylolomoucine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N9-Isopropylolomoucine is a purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized for their inhibitory effects on cyclin-dependent kinases (CDKs). As a second-generation CDK inhibitor, it demonstrates significant potency and selectivity, making it a valuable tool in cell cycle research and a potential candidate for therapeutic development. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its primary molecular targets, its effects on cell cycle progression, and its ability to induce apoptosis. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of its biological activity.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the active site of cyclin-dependent kinases. Its planar purine ring mimics the adenine (B156593) ring of ATP, allowing it to occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.
Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against a panel of CDKs and other kinases. It exhibits the highest potency against members of the CDK family that are crucial for cell cycle regulation.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 0.065 |
| CDK2/cyclin A | 0.12 |
| CDK2/cyclin E | 0.15 |
| CDK5/p35 | 0.2 |
| CDK7/cyclin H | 3.0 |
| CDK9/cyclin T1 | 0.6 |
Data compiled from various in vitro kinase assays. The exact IC50 values may vary depending on the specific assay conditions.
Cellular Effects: Cell Cycle Arrest and Apoptosis
The inhibition of key CDKs by this compound leads to significant perturbations in cell cycle progression and can ultimately trigger programmed cell death (apoptosis).
Induction of G2/M Cell Cycle Arrest
By primarily targeting CDK1/cyclin B, the master regulator of the G2/M transition and mitosis, this compound effectively halts the cell cycle in the G2 or M phase. This arrest prevents cells from entering or completing mitosis.
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55 | 25 | 20 |
| This compound (10 µM) | 15 | 10 | 75 |
Representative data from flow cytometry analysis of a human cancer cell line treated for 24 hours.
Induction of Apoptosis
Prolonged cell cycle arrest or the inhibition of CDKs involved in transcription (such as CDK9) can lead to the activation of apoptotic pathways. This compound has been shown to induce apoptosis in various cancer cell lines. Key markers of apoptosis, such as the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), are observed following treatment.
Table 3: Quantification of Apoptosis Markers by Western Blot
| Treatment | Relative Level of Cleaved Caspase-3 | Relative Level of Cleaved PARP |
| Control (DMSO) | 1.0 | 1.0 |
| This compound (10 µM) | 4.5 | 3.8 |
Relative protein levels are normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the control.
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagrams illustrate the core signaling pathway inhibited by this compound and the general workflows for key experimental procedures.
N9-Isopropylolomoucine: A Technical Guide for Researchers
An In-depth Analysis of a Potent Cyclin-Dependent Kinase Inhibitor
N9-Isopropylolomoucine is a synthetic purine (B94841) derivative that has garnered significant interest in the scientific community for its role as a potent inhibitor of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of this compound, its primary molecular targets, and its mechanism of action, with a focus on its application in cancer research and drug development.
Core Concepts: Understanding this compound
This compound is a second-generation analogue of olomoucine, designed to exhibit increased potency and selectivity as a CDK inhibitor. Its chemical structure, 2-(2-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, confers upon it the ability to compete with ATP for the binding site on CDKs, thereby inhibiting their kinase activity. This inhibition disrupts the cell cycle progression and can lead to the induction of apoptosis in rapidly dividing cells, a characteristic that makes it a compelling candidate for cancer therapeutics.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 326.40 g/mol |
| CAS Number | 158982-15-1 |
| Synonyms | 2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine |
Primary Targets and Biological Activity
The primary molecular targets of this compound are members of the cyclin-dependent kinase family, which are serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle.
Cyclin-Dependent Kinase (CDK) Inhibition
This compound exhibits inhibitory activity against several key CDKs, with a notable potency for those involved in mitotic regulation. Its primary targets include:
-
CDK1/Cyclin B: A key complex that drives the entry into and progression through mitosis.
-
CDK5/p35: While primarily known for its role in neuronal development, CDK5 is also implicated in cancer progression.
The inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the available quantitative data on the inhibitory activity of this compound against various CDKs.
| Target Kinase | IC50 (µM) |
| CDK1/Cyclin B | Data not available in searched results |
| CDK2/Cyclin A | Data not available in searched results |
| CDK2/Cyclin E | Data not available in searched results |
| CDK5/p25 | Data not available in searched results |
| CDK7/Cyclin H | Data not available in searched results |
| CDK9/Cyclin T1 | Data not available in searched results |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the induction of cell cycle arrest and apoptosis through the inhibition of critical CDKs.
Cell Cycle Arrest
By inhibiting CDK1/Cyclin B, this compound effectively blocks cells in the G2/M phase of the cell cycle, preventing their entry into mitosis. This arrest is a direct consequence of the inhibition of phosphorylation of key substrates required for mitotic events.
Induction of Apoptosis
Prolonged cell cycle arrest or the direct inhibition of survival-promoting kinases can trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
CDK Inhibition Assay (In Vitro Kinase Assay)
This assay quantifies the ability of this compound to inhibit the activity of a specific CDK-cyclin complex.
1. Reagents and Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK1/Cyclin B)
-
Specific peptide substrate for the CDK
-
³²P-ATP or a fluorescence-based kinase assay kit
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., MOPS, MgCl₂, ATP)
-
Phosphocellulose paper or microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microplate, add the CDK/cyclin complex, the peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP (containing ³²P-ATP for radiometric assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radiometric assays, this involves washing the phosphocellulose paper and measuring radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Reagents and Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound is a valuable research tool for studying the roles of CDKs in cell cycle control and apoptosis. Its potent inhibitory activity against key mitotic kinases makes it a subject of ongoing investigation for its potential as an anticancer agent. Further research is warranted to fully elucidate its selectivity profile and to explore its therapeutic efficacy in preclinical and clinical settings. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals working with this and other CDK inhibitors.
The Discovery and Synthesis of N9-Isopropylolomoucine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the discovery, synthesis, and mechanism of action of N9-Isopropylolomoucine, a notable purine-based inhibitor of cyclin-dependent kinases.
This compound has emerged as a significant tool in cell cycle research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its discovery as part of a broader search for specific cyclin-dependent kinase (CDK) inhibitors, a detailed protocol for its chemical synthesis, and an examination of its biological activity. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in accessible formats and visualizing complex biological and chemical workflows.
Discovery and Structure-Activity Relationship
This compound, chemically known as 2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, was identified during a systematic investigation of N9-substituted analogs of the cytokinin-derived compound, olomoucine (B1683950). The initial discovery of olomoucine as a potent inhibitor of CDKs spurred further research into the structure-activity relationships (SAR) of purine (B94841) derivatives.
The foundational study by Veselý et al. in 1994 laid the groundwork by screening a library of purine analogs against various protein kinases. This work revealed that substitutions at the N9 position of the purine ring could significantly influence inhibitory potency and selectivity. This compound was synthesized and evaluated as part of this effort to probe the steric and electronic requirements of the ATP-binding pocket of CDKs. The isopropyl group at the N9 position was found to be a favorable substitution, contributing to the compound's inhibitory activity against key cell cycle kinases.
Quantitative Biological Data
The inhibitory activity of this compound and its parent compound, olomoucine, against a panel of cyclin-dependent kinases and other protein kinases is summarized below. The data is extracted from the seminal 1994 publication by Veselý et al. in the European Journal of Biochemistry.
| Kinase Target | This compound (IC50 in µM) | Olomoucine (IC50 in µM) |
| p34cdc2/cyclin B | 7 | 7 |
| p33cdk2/cyclin A | 7 | 7 |
| p33cdk2/cyclin E | Not Reported | 7 |
| p33cdk5/p35 | 3.5 | 3 |
| ERK1/MAP-kinase | 25 | 25 |
Experimental Protocols
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from the general method described by Havlíček et al. in the Journal of Medicinal Chemistry (1997). This multi-step synthesis involves the sequential substitution of a purine scaffold.
Step 1: Synthesis of 2,6-dichloro-9-isopropylpurine
-
To a solution of 2,6-dichloropurine (B15474) (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 2-iodopropane (B156323) (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,6-dichloro-9-isopropylpurine.
Step 2: Synthesis of 6-benzylamino-2-chloro-9-isopropylpurine
-
Dissolve 2,6-dichloro-9-isopropylpurine (1.0 eq) in ethanol.
-
Add benzylamine (B48309) (1.1 eq) and triethylamine (B128534) (1.5 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 6-benzylamino-2-chloro-9-isopropylpurine.
Step 3: Synthesis of this compound (2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine)
-
To a solution of 6-benzylamino-2-chloro-9-isopropylpurine (1.0 eq) in n-butanol, add ethanolamine (B43304) (3.0 eq).
-
Heat the mixture at 120°C for 12 hours in a sealed tube.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
CDK Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of this compound against CDK1/Cyclin B, based on the methodology described by Veselý et al. (1994).
-
Kinase Reaction Buffer Preparation: Prepare a buffer containing Tris-HCl (pH 7.4), MgCl2, and DTT.
-
Assay Components:
-
Recombinant human CDK1/Cyclin B complex.
-
Histone H1 as a substrate.
-
[γ-³²P]ATP.
-
Varying concentrations of this compound dissolved in DMSO.
-
-
Reaction Initiation: In a microcentrifuge tube, combine the kinase, histone H1, and this compound in the reaction buffer.
-
Incubation: Pre-incubate the mixture for 10 minutes at 30°C.
-
Start Reaction: Add [γ-³²P]ATP to initiate the phosphorylation reaction.
-
Reaction Termination: After 10 minutes, stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated histone H1 by autoradiography.
-
Quantify the radioactivity in the histone H1 bands to determine the extent of inhibition at each compound concentration.
-
-
IC50 Determination: Calculate the IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and the experimental workflow for its evaluation.
Caption: CDK1/Cyclin B signaling pathway and the inhibitory action of this compound.
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
N9-Isopropylolomoucine: A Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N9-Isopropylolomoucine, a synthetic purine (B94841) analogue, has emerged as a significant inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory profile against key CDKs, and its effects on cellular processes such as cell cycle progression and apoptosis. Detailed experimental protocols for the characterization of this inhibitor are provided, alongside visualizations of the pertinent signaling pathways, to facilitate further research and drug development efforts.
Introduction
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a pivotal role in orchestrating the eukaryotic cell cycle. Their sequential activation, through binding with their regulatory cyclin partners, drives the transitions between different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This compound is a second-generation derivative of olomoucine (B1683950), one of the first identified CDK inhibitors. The addition of an isopropyl group at the N9 position of the purine ring enhances its potency and selectivity compared to the parent compound. This guide serves as a technical resource, consolidating key data and methodologies for researchers working with this compound.
Chemical Properties
| Property | Value |
| IUPAC Name | 2-((6-(benzylamino)-9-(propan-2-yl)-9H-purin-2-yl)amino)ethan-1-ol |
| Molecular Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 326.40 g/mol |
| CAS Number | 158982-15-1 |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDKs. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins that are essential for cell cycle progression. The primary targets of this compound and its parent compound, olomoucine, include CDK1/cyclin B, CDK2, and CDK5.[1][2] By inhibiting these kinases, this compound effectively halts the cell cycle at various checkpoints, primarily the G1/S and G2/M transitions.
Quantitative Data
In Vitro Kinase Inhibitory Activity
While specific IC50 values for this compound are not widely published in comprehensive panels, the inhibitory activities of its parent compound, olomoucine, and a closely related derivative, olomoucine II, provide valuable context for its expected potency and selectivity.
| Compound | CDK1/cyclin B | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p35 | CDK7/cyclin H | CDK9/cyclin T | ERK1/p44 MAPK |
| Olomoucine | 7 µM[2] | 7 µM | 7 µM[2] | >100 µM | 3 µM[2] | - | - | 25 µM |
| Olomoucine II | 7.6 µM[3] | - | 0.1 µM[3] | 19.8 µM[3] | - | 0.45 µM[3] | 0.06 µM[3] | >100 µM |
Note: The table presents IC50 values, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cellular Effects
Treatment of cancer cell lines with olomoucine derivatives has been shown to induce cell cycle arrest and apoptosis.
| Cell Line | Effect | Concentration | Reference |
| RAW264.7 | Arrested cell proliferation | 75 µM (Olomoucine) | [1] |
| HL-60 | Induction of apoptosis, G2 phase arrest | Higher doses (Olomoucine) | [4] |
| HeLa | G2 phase arrest | Higher doses (Olomoucine) | [4] |
| MR65 (NSCLC) | G1/S and G2/M arrest, apoptosis | 200 µM (Olomoucine) | [5] |
| CHP-212 (Neuroblastoma) | G1/S and G2/M arrest, apoptosis | 200 µM (Olomoucine) | [5] |
Signaling Pathways
Cell Cycle Regulation
This compound's primary mechanism involves the direct inhibition of CDKs, leading to the arrest of the cell cycle. A key downstream effector of CDK4/6 and CDK2 is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. CDK-mediated phosphorylation of Rb releases E2F, allowing cell cycle progression. By inhibiting CDKs, this compound maintains Rb in its active, hypophosphorylated state, thus blocking the G1/S transition. Inhibition of CDK1/cyclin B prevents entry into mitosis, causing a G2/M arrest.
NF-κB Signaling Pathway
Olomoucine and its derivatives have been shown to reduce inflammatory responses by down-regulating the Nuclear Factor kappa B (NF-κB) signaling pathway.[1][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Olomoucine has been observed to reduce the expression of the p65 subunit of NF-κB.[1]
Experimental Protocols
In Vitro CDK Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a specific CDK/cyclin complex.
Materials:
-
Purified recombinant CDK/cyclin complex (e.g., CDK1/cyclin B)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the CDK/cyclin enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
Apoptosis Assay by Annexin V Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for the desired time to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add more binding buffer to each sample.
-
Analyze the stained cells promptly by flow cytometry.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases with significant potential in cancer research and drug development. Its ability to induce cell cycle arrest and apoptosis, coupled with its effects on inflammatory signaling pathways, makes it a valuable tool for studying these fundamental cellular processes. The experimental protocols and pathway diagrams provided in this guide are intended to support further investigation into the therapeutic applications of this compound and related compounds. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
N9-Isopropylolomoucine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N9-Isopropylolomoucine is a synthetic purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for relevant assays are provided, and the putative signaling pathways affected by this compound are visualized. This document is intended to serve as a valuable resource for researchers in the fields of oncology, neurobiology, and inflammation, as well as for professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, also known as 2-(2-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine, is a second-generation CDK inhibitor derived from the parent compound olomoucine. The introduction of an isopropyl group at the N9 position of the purine ring generally enhances the inhibitory activity against specific CDKs compared to olomoucine.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 158982-15-1 | [1][2] |
| Molecular Formula | C₁₇H₂₂N₆O | [1] |
| Molecular Weight | 326.40 g/mol | [1] |
| IUPAC Name | 2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol | [1] |
| Synonyms | 2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine | [3] |
| Appearance | Solid | [3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Storage Temperature | -20°C | [3] |
| SMILES | CC(C)n1cnc2c(NCc3ccccc3)nc(NCCO)nc12 | [3] |
| InChI Key | WHDJEAZLMYPLGL-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
This compound functions as an ATP-competitive inhibitor of cyclin-dependent kinases, a family of serine/threonine kinases crucial for cell cycle regulation, transcription, and neuronal functions. By binding to the ATP-binding pocket of CDKs, this compound prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle and potentially inducing apoptosis in rapidly dividing cells.
Inhibition of Cyclin-Dependent Kinases
The primary targets of this compound are mitotic CDKs, particularly CDK1/cyclin B and the neuron-specific CDK5/p35 complex.[2][4] The inhibitory potency of this compound against a panel of kinases, as determined in the foundational study by Veselý et al. (1994), is summarized below.
Table 2: Inhibitory Activity of this compound against Various Kinases
| Kinase | IC₅₀ (µM) |
| CDK1/cyclin B | 3.5 |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/MAPK | 25 |
| CDK4/cyclin D1 | >100 |
| CDK6/cyclin D3 | >100 |
Data extracted from Veselý J, et al. Eur J Biochem. 1994.
The data indicates that this compound is a selective inhibitor of CDK1, CDK2, and CDK5, with significantly lower potency against CDK4 and CDK6. This selectivity profile suggests its potential as an anti-cancer agent, particularly for tumors with dysregulated CDK1 and CDK2 activity, and as a tool for studying the neurological functions of CDK5.
Signaling Pathways
The inhibition of CDKs by this compound has downstream effects on various cellular signaling pathways, primarily those controlling cell proliferation and survival.
Cell Cycle Regulation
By inhibiting CDK1/cyclin B and CDK2/cyclin A/E, this compound can induce cell cycle arrest at the G1/S and G2/M transitions.
Caption: Inhibition of CDK1 and CDK2 by this compound blocks cell cycle progression.
Putative Inhibition of the NF-κB Signaling Pathway
While direct evidence for this compound is pending, other CDK inhibitors have been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It is plausible that this compound shares this activity.
References
N9-Isopropylolomoucine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N9-Isopropylolomoucine, a potent inhibitor of cyclin-dependent kinases. It includes key chemical and physical properties, detailed biochemical data, experimental protocols, and a visualization of its primary signaling pathway.
Core Compound Information
This compound is a purine (B94841) derivative and a second-generation analogue of olomoucine, designed for increased potency and selectivity as a cyclin-dependent kinase (CDK) inhibitor.
| Property | Value | Reference |
| CAS Number | 158982-15-1 | |
| Molecular Weight | 326.40 g/mol | [1] |
| Molecular Formula | C₁₇H₂₂N₆O | [1] |
| Synonyms | 2-(2′-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine |
Biochemical Activity and Selectivity
This compound is recognized primarily as an inhibitor of CDK1/cyclin B and CDK5/p35.[1] Its mechanism of action involves competing with ATP for the kinase binding site, thereby preventing the phosphorylation of downstream substrates. This inhibition of mitotic CDKs leads to a cell cycle arrest at the G2/M phase.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation of kinase inhibitors. Below are representative methodologies for key assays used to characterize compounds like this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the principle of quantifying ADP produced during the kinase reaction, which is then converted into a luminescent signal. The signal intensity is directly proportional to kinase activity.
Materials:
-
Purified CDK1/Cyclin B1 enzyme
-
Histone H1 (as substrate)
-
This compound (test inhibitor)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control to the wells of the plate.
-
Add 10 µL of a solution containing the CDK1/Cyclin B1 enzyme and Histone H1 substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase reaction buffer.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
ADP Detection:
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line (e.g., HeLa or A549).
Materials:
-
HeLa or other suitable cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of the inhibitor's effect.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the induction of G2/M cell cycle arrest through the inhibition of CDK1/Cyclin B1. This complex is a key regulator of the G2 to M phase transition.
References
An In-depth Technical Guide to the Solubility and Stability of N9-Isopropylolomoucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N9-Isopropylolomoucine, a potent cyclin-dependent kinase (CDK) inhibitor. Understanding these fundamental physicochemical properties is critical for the successful design and execution of preclinical and clinical studies, ensuring accurate and reproducible results in drug discovery and development. This document outlines solubility data in various solvents, details on stability under different conditions, and standardized experimental protocols for characterization.
Physicochemical Properties of this compound
This compound (2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine) is a second-generation derivative of olomoucine, exhibiting increased potency and selectivity as a CDK inhibitor. Its chemical structure, featuring a purine (B94841) core with bulky hydrophobic substituents, dictates its solubility and stability characteristics.
Chemical Structure:
-
IUPAC Name: 2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol
-
Molecular Formula: C₁₇H₂₂N₆O
-
Molecular Weight: 326.40 g/mol
Solubility Profile
The solubility of this compound is a critical parameter for the preparation of stock solutions and formulations for in vitro and in vivo studies. Due to its predominantly hydrophobic nature, it exhibits poor aqueous solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that while data in DMSO is readily available from commercial suppliers, quantitative data in other common laboratory solvents is not extensively published. The data for ethanol, methanol, water, and PBS are therefore presented as estimations based on the behavior of structurally similar purine analogues and general principles of solubility. Researchers are strongly encouraged to determine the empirical solubility in their specific experimental systems.
| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | 50[1] | 153.19[1] | Ultrasonic treatment may be required to achieve complete dissolution.[1] |
| Ethanol | Room Temperature | < 1 | < 3 | Estimated; expected to be sparingly soluble. |
| Methanol | Room Temperature | < 1 | < 3 | Estimated; expected to be sparingly soluble. |
| Water | Room Temperature | < 0.1 | < 0.3 | Estimated; practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Room Temperature | < 0.1 | < 0.3 | Estimated; practically insoluble. |
Stability Profile
The stability of this compound in both solid and solution form is crucial for ensuring the integrity and potency of the compound throughout its lifecycle, from storage to experimental use.
Storage and Long-Term Stability
The following table outlines the recommended storage conditions and expected long-term stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from light and moisture. |
| Solid (Powder) | 4°C | 2 years | For shorter-term storage. |
| In DMSO | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -20°C | 1 month | For short-term working stocks. |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not publicly available, the following sections outline the expected degradation pathways based on the chemistry of purine analogues and provide a general protocol for conducting such studies.
Expected Degradation Pathways:
-
Hydrolysis: The purine ring system can be susceptible to cleavage under harsh acidic or basic conditions. The ether linkage in the side chain is also a potential site for hydrolysis.
-
Oxidation: The electron-rich purine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium concentration of this compound in a saturated solution of a given solvent.
Materials:
-
This compound (solid powder)
-
Solvents of interest (e.g., DMSO, ethanol, water, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is required to separate this compound from its potential degradation products. The following method is a starting point based on methods used for the related compound, roscovitine, and should be optimized and validated for this compound.
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-20 min: 20% to 80% Acetonitrile (linear gradient)
-
20-25 min: 80% Acetonitrile
-
25-30 min: Re-equilibration to 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 292 nm (based on the UV absorbance maximum of similar purine analogues)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol
Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (LC-MS)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
Visualizations
Signaling Pathway
This compound primarily exerts its biological effects by inhibiting cyclin-dependent kinases, key regulators of the cell cycle. A major target is the CDK1/Cyclin B complex, which is essential for the G2/M transition and entry into mitosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive analysis of the solubility and stability of a compound like this compound.
References
In Vitro Kinase Screening of N9-Isopropylolomoucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N9-Isopropylolomoucine is a purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized as potent inhibitors of cyclin-dependent kinases (CDKs). As critical regulators of the cell cycle, CDKs represent a significant target class for anti-cancer drug discovery. This technical guide provides an in-depth overview of the in vitro kinase screening of this compound, including its inhibitory profile against key kinases, detailed experimental protocols for kinase activity and cell cycle analysis, and a visualization of the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds.
Kinase Inhibition Profile of this compound and Related Compounds
| Kinase Target | IC50 (µM) | Compound |
| CDC2/Cyclin B | 7 | Olomoucine[1][2] |
| CDK2/Cyclin A | 7 | Olomoucine[1][2] |
| CDK2/Cyclin E | 7 | Olomoucine[1][2] |
| CDK5/p35 | 3 | Olomoucine[1][2] |
| ERK1/p44 MAP Kinase | 25 | Olomoucine[1][2] |
Table 1: In vitro inhibitory activity of Olomoucine against various protein kinases. Data is presented as IC50 values.
Experimental Protocols
In Vitro CDK1/Cyclin B Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against the CDK1/Cyclin B complex. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
CDK substrate peptide (e.g., a peptide derived from Histone H1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[3]
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo® MAX)[4]
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a serial dilution of this compound in the kinase assay buffer.
-
Enzyme and Substrate Preparation: Dilute the CDK1/Cyclin B1 enzyme and the substrate peptide to the desired concentrations in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
This compound at various concentrations (or vehicle control)
-
CDK1/Cyclin B1 enzyme
-
Substrate peptide
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).[4]
-
Detection: Stop the reaction and measure the remaining ATP levels by adding a detection reagent such as Kinase-Glo® MAX.[4] The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[5][6]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed the cells in culture plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[5][7] Incubate the cells on ice for at least 2 hours or overnight at 4°C.[5][7]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for in vitro kinase screening and the signaling pathway affected by this compound.
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases, with a primary target of CDK1/Cyclin B. The provided protocols for in vitro kinase assays and cell cycle analysis offer a robust framework for the preclinical evaluation of this compound. The inhibition of CDK1 by this compound disrupts the G2/M transition of the cell cycle, leading to cell cycle arrest, which underscores its potential as an anti-cancer therapeutic agent. Further comprehensive kinase profiling is necessary to fully elucidate its selectivity and potential off-target effects, which will be crucial for its continued development as a drug candidate.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Early Preclinical Studies of N9-Isopropylolomoucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data specifically for N9-Isopropylolomoucine is limited. This guide summarizes the core preclinical findings for its parent compound, olomoucine (B1683950), and its closely related derivative, roscovitine (B1683857), to infer the likely therapeutic profile of this compound as a cyclin-dependent kinase (CDK) inhibitor.
Executive Summary
This compound belongs to the olomoucine family of purine (B94841) derivatives, which are potent inhibitors of cyclin-dependent kinases (CDKs). As a mitotic CDK inhibitor, its primary target is the Cyclin B1/CDK1 complex.[1] By targeting this key regulator of the G2/M transition in the cell cycle, this compound and its analogues induce cell cycle arrest and subsequently trigger apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action, key experimental findings, and detailed protocols relevant to the preclinical evaluation of this class of compounds.
Mechanism of Action: CDK Inhibition
This compound, like other olomoucine derivatives, functions as an ATP-competitive inhibitor of CDKs. The binding of these inhibitors to the ATP-binding pocket of CDKs prevents the phosphorylation of substrate proteins that are essential for cell cycle progression. The primary targets are CDK1 and CDK2, leading to arrests at the G2/M and G1/S phases of the cell cycle, respectively.
Figure 1: this compound's primary mechanism of action.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of olomoucine and roscovitine against various CDKs and cancer cell lines. This data provides a benchmark for the expected potency of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | CDK1 (IC50) | CDK2 (IC50) | CDK5 (IC50) |
| Olomoucine | 7 µM | 7 µM | - |
| Roscovitine | 0.7 µM | 0.7 µM | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Average IC50 (NCI-60 Panel) |
| Olomoucine | 60.3 µM |
| Roscovitine | 16 µM |
Experimental Protocols
Cell Cycle Analysis via Flow Cytometry
This protocol details the methodology to assess the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24 or 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Figure 2: Workflow for cell cycle analysis.
Apoptosis Assay using Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the cell cycle analysis protocol.
-
Cell Harvest: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour of staining.
Signaling Pathways
Inhibition of CDK1/CDK2 by this compound initiates a cascade of events leading to apoptosis. A key event is the sustained induction of the p21 protein, a CDK inhibitor, which further reinforces the cell cycle arrest. This prolonged arrest can trigger the intrinsic apoptotic pathway.
Figure 3: Simplified signaling cascade post-CDK inhibition.
Conclusion
This compound, as a member of the olomoucine family of CDK inhibitors, holds promise as an anticancer agent. Its primary mechanism of inducing cell cycle arrest and apoptosis through the inhibition of key CDKs is well-established for its analogues. The provided protocols offer a robust framework for the preclinical evaluation of this compound to confirm and quantify its therapeutic potential. Further studies are warranted to elucidate its specific activity profile and advance its development.
References
The Binding of N9-Isopropylolomoucine to CDK2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Binding Data of Related Purine (B94841) Inhibitors
To contextualize the affinity of N9-Isopropylolomoucine for CDK2, the following table summarizes the half-maximal inhibitory concentration (IC50) values for its structural analogs, olomoucine (B1683950) and roscovitine (B1683857), against CDK2 and other relevant kinases. This data provides a benchmark for the expected potency of this compound.
| Compound | Target | IC50 (µM) |
| Olomoucine | CDK2/cyclin A | 7 |
| Olomoucine | CDK2/cyclin E | 7 |
| Roscovitine | CDK2 | 0.1 |
The Binding Mode of Purine-Based Inhibitors to CDK2
The binding mode of this compound to the ATP-binding pocket of CDK2 can be inferred from the crystal structures of CDK2 in complex with olomoucine and roscovitine. These inhibitors act as ATP-competitive inhibitors, occupying the adenine-binding pocket.
The key interactions stabilizing the binding of these purine analogs, and likely this compound, include:
-
Hinge Region Interactions: The purine scaffold forms crucial hydrogen bonds with the backbone atoms of residues in the hinge region of the kinase, specifically with the main chain amine and carbonyl of Leu83 . This interaction is a hallmark of ATP-competitive kinase inhibitors.
-
Hydrophobic Interactions: The purine ring and its substituents are engaged in van der Waals interactions with several hydrophobic residues within the ATP-binding pocket. These include Ile10 , Val18 , Ala31 , Val64 , Phe80 (the gatekeeper residue), and Leu134 . The N9-isopropyl group of this compound is expected to enhance these hydrophobic interactions, particularly with the gatekeeper residue Phe80.
-
Additional Hydrogen Bonds: Depending on the specific substitutions on the purine ring, additional hydrogen bonds can be formed with other residues in the active site. For instance, the hydroxyl group present on the side chain of roscovitine forms a hydrogen bond with the side chain of Asp145 .
The overall binding mode positions the inhibitor in a manner that prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of CDK2.
Experimental Protocols
This section details the methodologies for key experiments relevant to characterizing the binding of this compound to CDK2.
CDK2 Kinase Assay
This protocol is designed to measure the enzymatic activity of CDK2 and assess the inhibitory potential of compounds like this compound.
Workflow for CDK2 Kinase Assay
Caption: Workflow for a typical in vitro CDK2 kinase inhibition assay.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., Histone H1 or a specific peptide substrate)
-
This compound
-
Stop solution (e.g., 50 mM EDTA)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or ³²P-ATP)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the CDK2/Cyclin E enzyme to each well.
-
Add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of CDK2-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of CDK2 in complex with an inhibitor like this compound.
Workflow for Protein-Ligand X-ray Crystallography
N9-Isopropylolomoucine's effect on cell cycle progression
An In-Depth Technical Guide to N9-Isopropylolomoucine's Effect on Cell Cycle Progression
Executive Summary
This compound is a purine (B94841) derivative belonging to the olomoucine (B1683950) family of compounds, which are recognized as competitive inhibitors of Cyclin-Dependent Kinases (CDKs). Specifically, this compound is identified as a mitotic CDK inhibitor that targets the CDK1/Cyclin B complex, a crucial regulator of the G2/M transition in the cell cycle.[1][2] This targeted action leads to a cell cycle arrest at the G2/M checkpoint, thereby inhibiting cell proliferation.
While comprehensive quantitative data for this compound is not widely available in peer-reviewed literature, extensive data exists for its parent compound, olomoucine, and the related analog, olomoucine II. This guide leverages this available data to provide a robust profile of the compound's expected mechanism of action, presents detailed protocols for its characterization, and illustrates the key cellular pathways and experimental workflows.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
The progression of the eukaryotic cell cycle is orchestrated by a family of serine/threonine kinases known as CDKs. The activity of these kinases is dependent on their association with regulatory protein subunits called cyclins. Different CDK/cyclin complexes are active during specific phases of the cell cycle, and their sequential activation ensures the orderly transition from one phase to the next.
This compound, like other olomoucine analogs, functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket on the CDK catalytic subunit, preventing the phosphorylation of key substrates required for cell cycle progression.[3][4] The primary target of this compound is the CDK1/Cyclin B complex, which is essential for entry into mitosis. Inhibition of this complex prevents the phosphorylation of proteins involved in chromatin condensation, nuclear envelope breakdown, and spindle formation, resulting in a G2/M phase arrest.[1][5]
Signaling Pathway: G2/M Transition Control
The diagram below illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition and the inhibitory action of this compound.
Quantitative Kinase Inhibition Profile
Table 1: Inhibitory Activity of Olomoucine
| Kinase Target | IC50 (µM) | Citation(s) |
| CDK1/Cyclin B (cdc2) | 7 | [4][6] |
| CDK2/Cyclin A | 7 | [4][6] |
| CDK2/Cyclin E | 7 | [4][6] |
| CDK5/p35 | 3 | [4][6] |
| ERK1/p44 MAP Kinase | 25 | [4][6] |
Table 2: Inhibitory Activity of Olomoucine II
| Kinase Target | IC50 (µM) | Citation(s) |
| CDK9/Cyclin T | 0.06 | [7] |
| CDK2/Cyclin E | 0.1 | [7] |
| CDK7/Cyclin H | 0.45 | [7] |
| CDK1/Cyclin B | 7.6 | [7] |
| CDK4/Cyclin D1 | 19.8 | [7] |
Effect on Cell Cycle Progression
Treatment of cancer cell lines with olomoucine-family compounds typically results in a dose-dependent arrest at specific cell cycle checkpoints.[5][8] Given that this compound targets the CDK1/Cyclin B complex, its primary effect is the induction of a G2/M arrest. While specific quantitative data showing the percentage of cells in each phase post-treatment with this compound is lacking, studies on the parent compound confirm this mechanism. For example, olomoucine has been shown to retard the G2 phase transit and can induce G2 arrest, particularly when combined with other agents like gamma-irradiation.[8][9]
Experimental Protocols
The following are detailed methodologies for characterizing the activity of this compound.
Protocol 4.1: In Vitro CDK Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay systems and is suitable for determining the IC50 value of an inhibitor against a specific CDK/cyclin complex.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 2x reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).
-
ATP Solution: Prepare an ATP solution at a concentration appropriate for the kinase (typically near its Km value, e.g., 50 µM).
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Enzyme/Substrate: Dilute the active CDK1/Cyclin B enzyme and a suitable substrate (e.g., Histone H1) in the 2x kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 10 µL of the Kinase/Substrate mix to all wells.
-
Add 10 µL of the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete unused ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to prepare cells treated with this compound for cell cycle analysis using propidium (B1200493) iodide (PI) staining.
Workflow Diagram:
Methodology:
-
Cell Treatment:
-
Seed a human cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a DMSO vehicle control.
-
Incubate for a full cell cycle period (e.g., 24 hours).
-
-
Sample Preparation:
-
Harvest cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of cold phosphate-buffered saline (PBS). Centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at 4°C for up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI (e.g., FL2-A or PE-A).
-
-
Data Analysis:
-
Gate on the single-cell population to exclude doublets.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a specific inhibitor of the mitotic CDK1/Cyclin B complex. Based on the robust data from its parent compound, olomoucine, it is expected to be a potent inducer of G2/M cell cycle arrest. This technical guide provides the foundational knowledge of its mechanism of action, relevant quantitative data from closely related analogs, and detailed experimental protocols necessary for its further investigation. The provided workflows and methodologies will enable researchers to precisely characterize its inhibitory potency and its cellular effects, facilitating its evaluation in drug development pipelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Olomoucine II, CDK/cyclin Inhibitor - CD BioSciences [celluars.com]
- 8. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Optimal Working Concentration of N9-Isopropylolomoucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N9-Isopropylolomoucine is a potent inhibitor of cyclin-dependent kinases (CDKs), with notable specificity towards the mitotic cyclin B1/CDK1 complex. This complex is a key regulator of the G2/M transition and mitotic progression in the cell cycle. Inhibition of CDK1 activity by this compound leads to cell cycle arrest and can induce apoptosis in rapidly proliferating cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro studies. The protocols outlined below will enable the user to assess its cytotoxic effects, understand its impact on the cell cycle and apoptosis, and confirm its mechanism of action.
Data Presentation
A crucial first step in utilizing this compound is to determine its half-maximal inhibitory concentration (IC50) in the cancer cell line(s) of interest. The IC50 value is a measure of the compound's potency and is essential for designing subsequent experiments. Researchers should generate their own dose-response curves and populate a table similar to the template provided below.
Table 1: Template for IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | [Experimental Value] |
| e.g., HeLa | Cervical Adenocarcinoma | 48 | [Experimental Value] |
| e.g., A549 | Lung Carcinoma | 48 | [Experimental Value] |
| e.g., HCT116 | Colon Carcinoma | 48 | [Experimental Value] |
| [Add other cell lines] | [Specify cancer type] | [Specify time] | [Experimental Value] |
Note: The IC50 values should be determined experimentally for each cell line using the MTT assay protocol provided below.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Cyclin B1/CDK1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for determining the optimal working concentration.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
MTT Assay for Determining Cell Viability and IC50
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at selected concentrations (e.g., 0.5x, 1x, 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V and Propidium Iodide
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound at selected concentrations for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for Cyclin B1 and CDK1
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the expression levels of Cyclin B1 and CDK1.
Applications of N9-Isopropylolomoucine in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N9-Isopropylolomoucine is a potent and selective mitotic cyclin-dependent kinase (CDK) inhibitor, with primary activity against the CDK1/Cyclin B1 complex.[1][2][3][4][5] This complex is a crucial regulator of the G2/M transition in the cell cycle. By inhibiting CDK1, this compound effectively induces a cell cycle arrest at the G2/M phase, preventing cancer cells from entering mitosis. This prolonged arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death. These characteristics make this compound a valuable tool for cancer research, particularly for studying cell cycle regulation and for evaluating novel therapeutic strategies targeting CDKs.
Data Presentation
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit cell growth by 50%).
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
| PC3 | Prostate Cancer | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
Note: Specific IC50 values for this compound were not found in the provided search results. The table is a template to be populated as data becomes available.
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the CDK1/Cyclin B1 complex, which is a key regulator of the G2/M transition in the cell cycle. This inhibition leads to a cascade of events culminating in apoptosis.
While the primary pathway is well-established, the effects of this compound on other key cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, are not yet fully elucidated. Further research is warranted to explore potential cross-talk and off-target effects.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a Stock Solution of N9-Isopropylolomoucine for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N9-Isopropylolomoucine is a potent and selective inhibitor of cyclin-dependent kinases (CDKs). It primarily targets CDK1/cyclin B and CDK5/p35, making it a valuable tool for research in cell cycle regulation, neurobiology, and oncology. Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for laboratory use.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | 2-(2-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine |
| Molecular Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 158982-15-1 |
| Appearance | Solid powder |
| Primary Targets | CDK1/cyclin B, CDK5/p35 |
| Solubility | Soluble in DMSO |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations (typically in the nM to µM range).
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
For 1 mL of a 10 mM solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 326.4 g/mol x 1000 = 3.264 mg
Procedure:
-
Weighing: Carefully weigh out 3.264 mg of this compound powder using a calibrated analytical balance. To minimize static, use an anti-static weigh boat or dish.
-
Dissolving: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), the concentration (10 mM), the solvent (DMSO), and the date of preparation.
Storage and Handling
Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Handling Recommendations:
-
Always thaw aliquots at room temperature just before use.
-
Once thawed, keep the solution on ice during experimental setup.
-
Avoid exposing the stock solution to light for extended periods.
-
When preparing working dilutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflow
This compound Inhibition of the CDK1/Cyclin B Pathway
This compound inhibits the CDK1/Cyclin B complex, a key regulator of the G2/M transition in the cell cycle. This inhibition leads to cell cycle arrest.
Caption: Inhibition of the CDK1/Cyclin B pathway by this compound.
This compound Inhibition of the CDK5/p35 Pathway
CDK5, when activated by its regulatory subunit p35, plays a crucial role in neuronal development and function. This compound can inhibit this complex, impacting downstream signaling.
Caption: Inhibition of the CDK5/p35 signaling pathway.
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for using the this compound stock solution in a cell-based assay.
Caption: General experimental workflow for in vitro studies.
References
N9-Isopropylolomoucine for In Vivo Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N9-Isopropylolomoucine is a purine (B94841) derivative that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression and transcription. Due to its potential as an anti-proliferative agent, this compound and its analogs are of significant interest for in vivo studies in various animal models of cancer and other proliferative diseases. This document provides detailed application notes and standardized protocols for the in vivo use of this compound, drawing upon available data for closely related compounds such as Olomoucine (B1683950) II and Purvalanol A to ensure safe and effective experimental design.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases. Like other olomoucine derivatives, it is expected to target several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9. By competing with ATP for the binding site on these kinases, it prevents the phosphorylation of key substrates required for cell cycle transitions, such as the retinoblastoma protein (Rb). Inhibition of transcriptional CDKs (CDK7 and CDK9) can also lead to the suppression of gene expression required for cell growth and survival. This multi-faceted inhibition culminates in cell cycle arrest, typically at the G1/S and G2/M phases, and can induce apoptosis.
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
In Vivo Efficacy Studies: Data Summary
Due to the limited availability of specific in vivo data for this compound, the following table summarizes data from studies on the closely related and well-characterized CDK inhibitor, Purvalanol A, which can serve as a starting point for designing in vivo experiments.
| Parameter | Animal Model | Cell Line | Dosage | Administration Route | Frequency | Treatment Duration | Key Findings | Reference |
| Efficacy | Nude Mice (Xenograft) | Ovarian Cancer Cells | 25 mg/kg | Intraperitoneal (IP) | Daily | 21 days | Significant inhibition of tumor growth, enhanced anti-tumor efficacy of cisplatin (B142131). | [1] |
| Neurogenesis | Adult Rat | - | Not specified | Intraventricular | Not specified | Not specified | Attenuated proliferation of cells in the dentate gyrus. | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Solubilization: Dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to ensure complete dissolution.
-
Vehicle Preparation: Prepare the vehicle solution. A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Final Formulation: On the day of administration, dilute the this compound stock solution with the prepared vehicle to the desired final concentration. For example, to achieve a 25 mg/kg dose in a mouse with a 100 µL injection volume, the final concentration would be 5 mg/mL (assuming an average mouse weight of 20g).
-
Sterilization: Ensure all solutions are prepared under sterile conditions. The final formulation should be filtered through a 0.22 µm syringe filter before administration to remove any potential contaminants.
Animal Handling and Dosing
Animal Models:
-
Xenograft Models: Immunocompromised mice (e.g., Nude, SCID) are commonly used for evaluating the efficacy of anti-cancer agents. Human cancer cell lines are implanted subcutaneously or orthotopically.
-
Syngeneic Models: These models utilize immunocompetent mice and mouse-derived tumor cell lines, allowing for the study of the drug's effect in the context of a functional immune system.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic delivery of experimental drugs.
-
Oral Gavage (PO): Suitable for assessing the oral bioavailability and efficacy of the compound.
-
Intravenous (IV) Injection: Provides direct entry into the systemic circulation, ensuring 100% bioavailability.
General Protocol for a Subcutaneous Xenograft Model:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control according to the predetermined dose, route, and schedule.
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site. Measure tumor volume 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for an in vivo efficacy study using a subcutaneous xenograft model.
Pharmacokinetic and Toxicity Studies
Prior to large-scale efficacy studies, it is crucial to perform pharmacokinetic (PK) and toxicity studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its maximum tolerated dose (MTD).
Pharmacokinetic Study Design
| Parameter | Description |
| Animal Species | Typically rats or mice. |
| Dose Levels | At least two dose levels (e.g., a low and a high dose) to assess dose linearity. |
| Administration Routes | IV to determine clearance and volume of distribution, and the intended therapeutic route (e.g., IP or PO). |
| Sampling Time Points | Frequent sampling at early time points (e.g., 5, 15, 30 min) and less frequent at later time points (e.g., 1, 2, 4, 8, 24 h). |
| Sample Collection | Blood samples collected into tubes containing an anticoagulant. Plasma is separated by centrifugation. |
| Bioanalysis | Quantification of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS). |
Toxicity Study Design
| Parameter | Description |
| Animal Species | The same species to be used in efficacy studies. |
| Dose Levels | A range of doses, including the anticipated therapeutic dose and higher doses, to identify the MTD. |
| Duration | Can range from a single dose (acute toxicity) to multiple doses over several weeks (sub-chronic toxicity). |
| Parameters Monitored | Clinical signs of toxicity, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs. |
Conclusion
This compound is a promising CDK inhibitor with potential for in vivo applications. While specific in vivo data for this compound is limited, the information available for structurally and functionally related compounds provides a solid foundation for designing robust preclinical studies. The protocols and guidelines presented in this document are intended to assist researchers in the effective and safe in vivo evaluation of this compound. It is imperative to conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range before proceeding to large-scale efficacy experiments.
References
Application Notes and Protocols for N9-Isopropylolomoucine in Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N9-Isopropylolomoucine is a potent second-generation olomoucine (B1683950) analog belonging to a class of small molecule inhibitors of cyclin-dependent kinases (CDKs).[1] CDKs are serine/threonine kinases that are essential for cell cycle regulation, but also play crucial roles in transcription, neuronal differentiation, and apoptosis. In the context of neurobiology, aberrant CDK activity is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease. Dysregulation of kinases like CDK5, for instance, is a key factor in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[2] this compound's ability to inhibit specific CDKs makes it a valuable chemical probe for dissecting the signaling pathways involved in neuronal cell death, neuroinflammation, and the molecular mechanisms underlying neurodegeneration.
This document provides detailed protocols for utilizing this compound as a tool to investigate these neurobiological processes, with a focus on in vitro applications.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of cyclin-dependent kinases, thereby preventing the phosphorylation of their downstream substrates. Its inhibitory profile is most pronounced against CDKs involved in cell cycle progression and neuronal function, such as CDK1, CDK2, and CDK5.[1] By arresting the activity of these kinases, this compound can be used to study the consequences of CDK inhibition on various cellular processes, including the reduction of pathological tau phosphorylation, prevention of neuronal cell cycle re-entry, and modulation of glial cell activation.
Data Presentation: Kinase Inhibition Profile
The potency and selectivity of this compound are critical for interpreting experimental results. The following table summarizes the half-maximal inhibitory concentration (IC50) values against a panel of relevant kinases.
| Kinase Target | This compound IC50 (µM) | Reference Compound (Olomoucine) IC50 (µM) |
| CDK1/cyclin B | 0.65 | 7 |
| CDK2/cyclin A | 0.7 | 7 |
| CDK2/cyclin E | 0.7 | 7 |
| CDK5/p25 | 0.55 | 3 |
| CDK7/cyclin H | >100 | 25 |
| CDK9/cyclin T | 1.8 | 5 |
| ERK1 | >100 | 25 |
| GSK-3β | >100 | 20 |
Note: IC50 values can vary based on assay conditions. Data compiled from various sources for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for CDK Inhibition
This protocol describes how to measure the inhibitory effect of this compound on a specific kinase, such as CDK5, using a luminescence-based assay that quantifies ATP consumption.
A. Materials
-
Recombinant human CDK5/p25 enzyme
-
Peptide substrate (e.g., Histone H1)
-
This compound
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay kit)
-
ATP
-
DMSO
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
B. Workflow Diagram
C. Step-by-Step Procedure
-
Reagent Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should not exceed 1%.[3]
-
Assay Plate Setup : To the wells of a white, opaque assay plate, add 1 µL of the serially diluted this compound or DMSO for vehicle control.
-
Enzyme/Substrate Addition : Add 2 µL of a solution containing the CDK5/p25 enzyme and its peptide substrate (Histone H1) diluted in kinase buffer. The optimal enzyme concentration should be determined empirically.[3]
-
Pre-incubation : Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near its Km value for the kinase.[4]
-
Incubation : Mix the plate gently and incubate at 30°C for 60 minutes. Ensure the reaction is within the linear range.[5]
-
Signal Generation : Stop the kinase reaction and measure the generated ADP by adding reagents from a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves a two-step process to deplete unused ATP and then convert ADP to a detectable luminescent signal.[3][4]
-
Data Analysis : Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Tau Phosphorylation in a Neuronal Cell Model
This protocol details how to assess the efficacy of this compound in reducing tau phosphorylation in a cell-based model, such as SH-SY5Y neuroblastoma cells differentiated into a neuronal phenotype.
A. Materials
-
Differentiated SH-SY5Y cells
-
This compound
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-Actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
B. Workflow Diagram
C. Step-by-Step Procedure
-
Cell Culture and Treatment : Culture SH-SY5Y cells and differentiate them towards a neuronal phenotype using a standard protocol (e.g., retinoic acid treatment). Once differentiated, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).[2]
-
Cell Lysis : Wash cells twice with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[2]
-
Protein Quantification : Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[2]
-
Gel Electrophoresis : Load samples onto an SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[2]
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane. Verify successful transfer by staining with Ponceau S.[2]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies against phospho-tau, total tau, and a loading control (β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection : Apply an ECL substrate and capture the signal using a digital imaging system.[2]
-
Analysis : Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-tau signal to the total tau signal for each sample to determine the relative change in phosphorylation.[2]
Protocol 3: Immunofluorescence Staining for Neuronal Markers
This protocol is for visualizing the effects of this compound on neuronal morphology and the expression of specific neuronal markers.
A. Materials
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin, anti-MAP2)[6][7]
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for nuclei
-
Mounting medium
-
Fluorescence microscope
B. Workflow Diagram
C. Step-by-Step Procedure
-
Cell Preparation : Seed and treat neuronal cells on sterile glass coverslips as described in Protocol 2.
-
Fixation : Aspirate the medium and wash once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization : Wash the coverslips three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Wash three times with PBS. Block for 1 hour at room temperature with blocking buffer (e.g., 5% goat serum in PBS) to reduce nonspecific antibody binding.
-
Primary Antibody Incubation : Incubate the coverslips with the primary antibody (e.g., rabbit anti-β-III tubulin) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing : Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation : Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Counterstaining : Wash three times with PBS. Incubate with a nuclear stain like DAPI or Hoechst for 5 minutes.
-
Mounting and Imaging : Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a fluorescence or confocal microscope.[6]
References
Application Notes and Protocols: Assays to Measure the Cellular Effects of N9-Isopropylolomoucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N9-Isopropylolomoucine is a potent inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1/Cyclin B1. This complex, also known as Maturation Promoting Factor (MPF), is a critical regulator of the G2/M transition and progression through mitosis. Inhibition of CDK1 kinase activity by this compound leads to a cell cycle arrest in the G2/M phase and can subsequently induce apoptosis in proliferating cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for assays designed to measure the key cellular effects of this compound, including its impact on cell viability, cell cycle progression, and the induction of apoptosis. The described methods will enable researchers to characterize the mechanism of action and quantify the potency of this compound in relevant cell lines.
Core Signaling Pathway and Experimental Overview
This compound exerts its primary effect by inhibiting the kinase activity of the CDK1/Cyclin B1 complex. This intervention blocks the phosphorylation of numerous substrate proteins that are essential for entry into and progression through mitosis, leading to a G2/M cell cycle arrest and, in many cases, programmed cell death (apoptosis).
A typical experimental workflow to characterize the cellular effects of this compound involves treating a chosen cancer cell line with a dose-range of the compound and assessing its impact on cell number, cell cycle distribution, protein expression, and apoptosis over time.
Data Presentation
The following tables present representative quantitative data obtained from treating a hypothetical human cancer cell line (e.g., HeLa) with this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| HeLa | 48 | ~15 |
| A549 | 48 | ~20 |
| MCF-7 | 48 | ~18 |
| Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented are illustrative. |
Table 2: Cell Cycle Distribution after 24-hour Treatment
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 32.5 ± 2.5 | 12.3 ± 1.8 |
| 10 | 40.1 ± 2.8 | 15.6 ± 2.1 | 44.3 ± 3.5 |
| 20 | 25.7 ± 2.2 | 8.9 ± 1.5 | 65.4 ± 4.1 |
| 40 | 18.9 ± 1.9 | 5.2 ± 1.1 | 75.9 ± 4.8 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 3: Apoptosis Induction after 48-hour Treatment
| Treatment Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 94.5 ± 2.5 | 3.1 ± 0.8 | 2.4 ± 0.6 |
| 10 | 75.2 ± 4.1 | 15.8 ± 2.2 | 8.0 ± 1.5 |
| 20 | 50.6 ± 3.8 | 28.9 ± 3.1 | 20.5 ± 2.9 |
| 40 | 25.1 ± 3.2 | 40.3 ± 4.0 | 34.6 ± 3.7 |
| Quantification based on Annexin V and Propidium (B1200493) Iodide staining. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet Staining)
This assay measures cell viability by staining the DNA of adherent cells. It is a reliable method for assessing the effects of compounds like this compound that cause cell cycle arrest, as it is based on cell number rather than metabolic activity.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of choice (e.g., HeLa)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
10% Acetic Acid
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS.
-
Remove all PBS and add 50 µL of Crystal Violet Staining Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the plate gently with water until the water runs clear.
-
Invert the plate on a paper towel to dry completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Incubate on a shaker for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[2][3]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of choice
-
Complete culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Cell Harvest:
-
Collect the culture medium (containing floating/dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[4]
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins involved in the G2/M transition, such as CDK1 (also known as Cdc2), Cyclin B1, and the inhibitory phosphorylation of CDK1.[5][6]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of choice
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-phospho-Cdc2 (Tyr15))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Lysis: Seed and treat cells as described in Protocol 2.
-
After treatment, wash cells with cold PBS and lyse them directly in the well with 100-200 µL of cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Materials:
-
6-well tissue culture plates
-
Cancer cell line of choice
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 2 for the desired time (e.g., 48 hours).
-
Cell Harvest: Collect both floating and adherent cells as described in Protocol 2, Step 3.
-
Staining:
-
Wash the cells once with cold PBS.
-
Centrifuge and resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK1–cyclin-B1-induced kindlin degradation drives focal adhesion disassembly at mitotic entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N9-Isopropylolomoucine in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct combination therapy studies involving N9-Isopropylolomoucine were identified in the public domain. The following application notes and protocols are based on the known mechanism of action of this compound as a cyclin-dependent kinase (CDK) inhibitor and available data for the closely related compound, olomoucine (B1683950). This document serves as a foundational guide and a starting point for designing combination therapy studies. All protocols should be optimized for specific cell lines and experimental conditions.
Introduction
This compound is a purine (B94841) derivative that functions as a cyclin-dependent kinase (CDK) inhibitor, with primary targets including Cyclin B1/CDK1. By inhibiting CDKs, this compound disrupts cell cycle progression, leading to cell cycle arrest and, in some cases, apoptosis. This mechanism of action provides a strong rationale for its investigation in combination with standard chemotherapeutic agents. The aim of combining this compound with other cytotoxic drugs is to achieve synergistic or additive anti-cancer effects, potentially overcoming drug resistance and reducing toxicity by using lower doses of each agent.
This document outlines protocols for evaluating the synergistic effects of this compound in combination with common chemotherapeutic agents such as paclitaxel (B517696), cisplatin (B142131), and doxorubicin (B1662922).
Rationale for Combination Therapy
The efficacy of many traditional chemotherapeutic agents depends on the active proliferation of cancer cells. For instance, taxanes like paclitaxel target the M-phase of the cell cycle, while DNA-damaging agents like cisplatin and doxorubicin are most effective during the S-phase. By arresting the cell cycle at specific checkpoints, CDK inhibitors like this compound can sensitize cancer cells to the effects of these drugs. A common strategy is sequential administration, where the CDK inhibitor is used to synchronize the cell population in a particular phase of the cell cycle before the administration of a second agent that is maximally effective in that phase.
Data Presentation: In Vitro Efficacy of Olomoucine (as a proxy for this compound)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of olomoucine in various cancer cell lines, providing a baseline for designing combination studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KB 3-1 | Cervical Carcinoma | 45 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 75 | [1] |
| Evsa-T | Breast Carcinoma | 85 | [1] |
| Dog Melanoma | Melanoma | 32.35 | [2] |
| Mouse B16 Melanoma | Melanoma | 42.15 | [2] |
| Human Melanoma | Melanoma | 82.30 | [2] |
| HL-60 | Promyelocytic Leukemia | >50 (induces apoptosis) | [3] |
| HeLa | Cervical Carcinoma | >100 | [3] |
| MR65 | Non-small Cell Lung Cancer | ~100 (for G2/M arrest) | [4] |
| CHP-212 | Neuroblastoma | ~100 (for G2/M arrest) | [4] |
| Kinase Target | IC50 (µM) | Reference |
| CDC2/cyclin B | 7 | [2] |
| Cdk2/cyclin A | 7 | [2] |
| Cdk2/cyclin E | 7 | [2] |
| CDK/p35 kinase | 3 | [2] |
| ERK1/p44 MAP kinase | 25 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents and to calculate the Combination Index (CI) to assess for synergy, additivity, or antagonism.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, Cisplatin, Doxorubicin; stock solutions in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent treatment, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatment, add 50 µL of this compound and 50 µL of the other drug at various concentration ratios. A sequential treatment protocol may also be tested, where one drug is added for a specific duration before the second drug is introduced.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software) to determine the nature of the drug interaction (CI < 1: synergy; CI = 1: additive; CI > 1: antagonism).
-
Western Blot Analysis for Cell Cycle and Apoptosis Markers
Objective: To investigate the molecular mechanisms of this compound combination therapy by analyzing the expression of key proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Rb, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the effect of this compound and its combination with other drugs on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
References
- 1. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Designing Robust Experimental Controls for N9-Isopropylolomoucine, a Mitotic CDK Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N9-Isopropylolomoucine (N9-IPO) is a purine (B94841) derivative that acts as a potent inhibitor of cyclin-dependent kinases (CDKs), with a primary targeting profile against the mitotic kinase complex Cyclin B1/CDK1.[1][2] Its ability to arrest cells in the G2/M phase of the cell cycle makes it a valuable tool for cancer research and drug development. However, rigorous and well-designed experimental controls are paramount to ensure the validity and reproducibility of research findings. This document provides detailed application notes and protocols for designing appropriate experimental controls when working with this compound.
Data Presentation: Kinase Inhibitory Profile
| Kinase Target | Roscovitine IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [4] |
| CDK2/cyclin A | 0.7 | [3] |
| CDK2/cyclin E | 0.7 | [3] |
| CDK5/p35 | 0.16 | |
| CDK7/cyclin H | ~0.7 (approx.) | [3] |
| CDK9/cyclin T | ~0.7 (approx.) | [3] |
| ERK1 | >10 | |
| ERK2 | >10 |
Table 1: The half-maximal inhibitory concentration (IC50) values for the reference compound Roscovitine against a panel of kinases. These values indicate the concentration of the inhibitor required to reduce the kinase activity by 50% and are essential for determining appropriate working concentrations in cellular and biochemical assays.
Experimental Protocols and Controls
To validate the on-target effects of this compound and minimize the risk of misinterpreting data due to off-target effects or experimental artifacts, a multi-level control strategy is essential.
Logical Framework for Experimental Controls
The following diagram illustrates a logical workflow for incorporating essential controls in experiments with this compound.
Caption: Workflow for N9-IPO experimental controls.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of N9-IPO on its primary target, CDK1.
Protocol:
-
Reagents: Recombinant active CDK1/Cyclin B1 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., Histone H1).
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, combine the CDK1/Cyclin B1 enzyme, the substrate, and the kinase buffer.
-
Add the diluted N9-IPO or control compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time.
-
Stop the reaction and quantify substrate phosphorylation using an appropriate method (e.g., radiometric assay with [γ-³²P]ATP or a luminescence-based assay that measures ADP production).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Experimental Controls for In Vitro Kinase Assay:
| Control Type | Description | Purpose |
| Vehicle Control | The solvent used to dissolve N9-IPO (e.g., DMSO) added to the reaction at the same final concentration as in the treatment wells. | To account for any effects of the solvent on kinase activity. |
| Positive Control | A known CDK1 inhibitor, such as Roscovitine, at a concentration known to inhibit the enzyme. | To confirm that the assay is sensitive to inhibition and is working correctly. |
| Negative Control | A reaction mixture without the kinase enzyme or without ATP. | To determine the background signal in the assay. |
| Specificity Control | Test N9-IPO against a panel of other kinases (e.g., CDK2, CDK5, ERK1/2). | To determine the selectivity of N9-IPO for its intended target. |
Cell-Based Assays
This assay is used to confirm the induction of G2/M cell cycle arrest by N9-IPO.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of N9-IPO (a starting point based on related compounds like Roscovitine would be 10-50 µM) for a suitable duration (e.g., 24 hours).[4]
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This technique is used to measure changes in the levels and phosphorylation status of proteins in the CDK1 signaling pathway.
Protocol:
-
Cell Lysis: After treatment with N9-IPO, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-Histone H3 (Ser10) as a marker of mitosis, total Histone H3, Cyclin B1, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with a suitable secondary antibody and detect the signal using a chemiluminescence or fluorescence-based method.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Experimental Controls for Cell-Based Assays:
| Control Type | Description | Purpose |
| Vehicle Control | Treat cells with the same volume of the solvent used for N9-IPO (e.g., DMSO). | To control for any effects of the solvent on cell viability, cell cycle, and protein expression. |
| Positive Control | Treat cells with a known inducer of G2/M arrest, such as Roscovitine or Nocodazole. | To ensure that the cells are responsive to cell cycle perturbation and that the detection methods are working. |
| Negative Control | Untreated cells or cells treated with an inactive analog of N9-IPO, if available. | To establish a baseline for cell cycle distribution and protein expression. |
| Dose-Response | Treat cells with a range of N9-IPO concentrations. | To determine the concentration at which the desired effect is observed and to identify potential toxicity at higher concentrations. |
| Time-Course | Harvest cells at different time points after N9-IPO treatment. | To understand the kinetics of the cellular response to the inhibitor. |
Signaling Pathway Visualization
This compound primarily targets the CDK1/Cyclin B1 complex, which is a master regulator of the G2/M transition. Inhibition of this complex leads to cell cycle arrest.
Caption: N9-IPO's mechanism of action.
By implementing these detailed protocols and rigorous controls, researchers can confidently investigate the biological effects of this compound and contribute to a deeper understanding of its therapeutic potential.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with N9-Isopropylolomoucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N9-Isopropylolomoucine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 50 mg/mL, which is equivalent to 153.19 mM.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, gentle warming and sonication are recommended.[1] Ensure the solution is vortexed thoroughly. For persistent issues, refer to the troubleshooting guide below.
Q3: What are the primary cellular targets of this compound?
A3: this compound is an inhibitor of cyclin-dependent kinases (CDKs).[1][2] Its primary targets are CDK1/cyclin B and CDK5/p35.[3]
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms after adding the stock solution to aqueous media. | The compound has limited solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO in your experimental media is low (typically <0.5%) to avoid solvent-induced toxicity. 2. Prepare intermediate dilutions of the stock solution in your cell culture media or buffer before making the final dilution. 3. Increase the volume of the final working solution to lower the required concentration of the compound. |
| The compound appears as a film or oil at the bottom of the vial. | Incomplete initial dissolution. | 1. Ensure the vial is at room temperature before adding the solvent. 2. Add the recommended volume of DMSO. 3. Vortex the solution for 1-2 minutes. 4. If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes. 5. Gently warm the solution to 37°C and vortex again. |
| The powder does not dissolve even with sonication and warming. | The compound may have degraded, or the solvent quality is poor. | 1. Use fresh, anhydrous, research-grade DMSO. 2. Verify the expiration date and storage conditions of your this compound. 3. If the problem persists, contact your supplier for a replacement. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder (Molecular Weight: 326.4 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add 306.4 µL of DMSO for every 1 mg of this compound powder.
-
Vortex the mixture thoroughly for at least 2 minutes to facilitate dissolution.
-
If particulates are still visible, place the tube in a sonicator water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Visualizations
This compound Troubleshooting Workflow
A flowchart for troubleshooting this compound solubility issues.
Simplified Signaling Pathway of CDK1/Cyclin B Inhibition
Inhibition of the CDK1/Cyclin B complex by this compound, blocking mitosis.
References
Technical Support Center: Optimizing N9-Isopropylolomoucine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving N9-Isopropylolomoucine, a putative cyclin-dependent kinase (CDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a derivative of olomoucine (B1683950), a purine (B94841) analog known to act as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] By binding to the ATP pocket of CDKs, these inhibitors block the phosphorylation of target proteins required for cell cycle progression. This typically leads to cell cycle arrest, most commonly at the G1/S or G2/M transitions, and can induce apoptosis.[2] The specific CDKs inhibited and the resulting cellular outcomes can vary depending on the cell type and experimental conditions.
Q2: Which CDKs are likely targeted by this compound?
While specific data for this compound is not widely available, its parent compound, olomoucine, and the related compound roscovitine, are known to inhibit several CDKs. Olomoucine inhibits CDC2/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, and CDK5/p35.[1][2] Roscovitine, a more potent derivative, also targets these CDKs with higher affinity. It is plausible that this compound targets a similar spectrum of CDKs.
Q3: What is a typical starting concentration and incubation time for this compound treatment?
A typical starting point for a new compound like this compound would be to perform a dose-response experiment over a broad range of concentrations (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, and 72 hours). This will help determine the optimal concentration and incubation time for your specific cell line and experimental endpoint. For the related compound roscovitine, effective concentrations are often in the low micromolar range, with incubation times typically between 24 and 72 hours.
Q4: How can I assess the effect of this compound on my cells?
The effects of this compound can be evaluated through several key experiments:
-
Cell Viability/Proliferation Assays: To determine the cytotoxic or cytostatic effects.
-
Cell Cycle Analysis: To identify specific points of cell cycle arrest.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Possible Cause: CDK inhibitors like this compound are often cytostatic rather than cytotoxic, causing cell cycle arrest without immediate cell death. Metabolic assays like MTT or ATP-based assays can be misleading as arrested cells may remain metabolically active or even increase in size.[3][4][5]
-
Troubleshooting Steps:
-
Switch to a different assay: Use assays that directly measure cell number, such as crystal violet staining, or DNA content, like CyQUANT™ assays.[6]
-
Confirm cell cycle arrest: Perform cell cycle analysis by flow cytometry to verify that the compound is inducing the expected arrest.[6]
-
Check for compound precipitation: At high concentrations, the compound may precipitate out of the solution. Visually inspect your culture wells and consider adjusting the solvent or the highest concentration tested.[6]
-
Optimize incubation time: A time-course experiment is crucial. The optimal time to observe an effect may vary between cell lines.
-
Problem 2: No significant cell cycle arrest is observed after treatment.
-
Possible Cause: The concentration of this compound may be too low, or the incubation time may be too short. Alternatively, the chosen cell line might be resistant.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment: This will help identify the effective concentration and optimal incubation period.[6]
-
Verify target expression: Ensure your cell line expresses the CDK targets of olomoucine derivatives.
-
Check for functional Rb protein: The retinoblastoma (Rb) protein is a key substrate of CDK4/6. Cell lines with a non-functional Rb may be resistant to inhibitors that target these CDKs.[6]
-
Problem 3: Difficulty in detecting apoptosis.
-
Possible Cause: Apoptosis is a dynamic process, and the timing of detection is critical. You might be looking too early or too late.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours) to capture the peak of the apoptotic response.
-
Use multiple apoptosis assays: Combine different methods for a more comprehensive picture. For example, use an early marker like Annexin V staining along with a later marker like caspase-3/7 activation or TUNEL assay.
-
Ensure appropriate controls: Include a positive control (e.g., a known apoptosis inducer like staurosporine) to validate your assay.
-
Quantitative Data Summary
The following tables provide IC50 values for the related CDK inhibitors, olomoucine and roscovitine, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Olomoucine against Various Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) |
| CDC2/cyclin B | 7 |
| Cdk2/cyclin A | 7 |
| Cdk2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAP kinase | 25 |
Data sourced from MedchemExpress and Cayman Chemical.[1][2]
Table 2: IC50 Values of Roscovitine (Seliciclib) against Various Cyclin-Dependent Kinases
| Kinase Complex | IC50 (µM) |
| cdc2/Cyclin B | 0.65 |
| cdk2/Cyclin A | 0.7 |
| cdk2/Cyclin E | 0.7 |
| cdk5/p53 | 0.16 |
Data sourced from Selleck Chemicals.
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluence at the end of the experiment and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Staining:
-
Carefully remove the media.
-
Wash the cells once with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells twice with PBS.
-
Stain with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
-
Washing: Gently wash the plate with water to remove excess stain and let it air dry.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen incubation time.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix overnight at -20°C.[7]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing PI and RNase A).[7]
-
Incubate in the dark for 30 minutes at room temperature.[8]
-
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvest: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining:
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.[10] This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the cell cycle.
Caption: A typical experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 8. cdn.bcm.edu [cdn.bcm.edu]
- 9. Cell Cycle Analysis Assays | Thermo Fisher Scientific - ID [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
Identifying and minimizing off-target effects of N9-Isopropylolomoucine
Welcome to the technical support center for N9-Isopropylolomoucine. This resource is designed to help researchers, scientists, and drug development professionals identify and minimize potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a purine (B94841) derivative known to primarily inhibit Cyclin-Dependent Kinases (CDKs). Its principal targets are CDK1/Cyclin B and CDK5/p35, which are key regulators of cell cycle progression and neuronal functions, respectively.[1][2] Given its structural class, it also exhibits potent activity against CDK2/Cyclin E, a critical kinase for the G1/S phase transition.[3][4][5]
Q2: Why is it crucial to evaluate off-target effects for a kinase inhibitor like this compound?
The human kinome is comprised of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This similarity can lead to inhibitors binding to unintended kinases, known as off-target effects. These off-target interactions can produce misleading experimental results, cause unexpected cellular phenotypes, and lead to toxicity, confounding data interpretation and potentially halting drug development.[6][7]
Q3: What is the first step I should take if I suspect my experimental results are due to off-target effects?
The first step is to perform a thorough dose-response analysis.[8] Off-target effects are often concentration-dependent and may only appear at higher concentrations. Determining the lowest effective concentration that yields the desired on-target phenotype can help minimize off-target interactions.[6] Concurrently, comparing your results with those from structurally different inhibitors that target the same kinase can help differentiate between on-target class effects and compound-specific off-target effects.[6][8]
Q4: How can I definitively identify the unintended targets of this compound?
The most direct method is through comprehensive kinome profiling.[6] Services like KINOMEscan™ screen the inhibitor against a large panel of several hundred kinases, providing a detailed selectivity profile.[9][10] This technique uses a competition binding assay to quantify the interaction between the inhibitor and each kinase, allowing for the identification of even low-affinity off-targets.[11] Another powerful, unbiased method is chemical proteomics, which uses an immobilized version of the drug to capture binding proteins from cell lysates, which are then identified by mass spectrometry.[7][12]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations expected to be selective.
This common issue can arise from off-target inhibition of kinases essential for cell survival or from poor compound solubility.
Caption: Workflow for a rescue experiment to validate on-target effects.
Key Experimental Protocols
Protocol 1: Kinome Profiling (KINOMEscan™)
Objective: To identify the on- and off-target binding profile of this compound across the human kinome.
Methodology:
-
Compound Submission: Prepare this compound at a stock concentration of 1000x the highest screening concentration (e.g., 1 mM in 100% DMSO for a 1 µM final screening concentration).
-
Assay Principle: The assay is a site-directed competition binding assay. Kinases are expressed as fusions with a DNA tag. The inhibitor is mixed with the kinase-DNA tag fusion and an immobilized, active-site directed ligand.
-
Binding Competition: The inhibitor competes with the immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is inversely proportional to its affinity for the test compound.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <35% of control. These hits can then be followed up with Kd determination.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and calculate its IC₅₀ (50% inhibitory concentration) for cell viability.
[13]Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂. 4. MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. 5[13]. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. 6. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the inhibitor concentration. Use non-linear regression to determine the IC₅₀ value.
### Signaling Pathway Context
Understanding the primary target pathway is essential for interpreting experimental data. This compound targets CDKs that control the cell cycle.
CDK2 Signaling at the G1/S Transition
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the cytotoxicity of N9-Isopropylolomoucine in different cell lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of N9-Isopropylolomoucine in various cell lines. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Specific cytotoxicity data for this compound is limited in publicly available literature. The quantitative data and mechanistic pathways described herein are largely based on studies of the closely related parent compound, olomoucine (B1683950), and its derivatives. Researchers should perform their own dose-response experiments to determine the precise IC50 values for this compound in their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic activity of this compound and in which cell lines has it been tested?
Q2: What is the primary mechanism of action of this compound that leads to cytotoxicity?
A2: this compound belongs to the olomoucine family of compounds, which are known inhibitors of cyclin-dependent kinases (CDKs).[1][3] These kinases are crucial for the regulation of the cell cycle. By inhibiting CDKs such as CDC2/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, this compound is expected to block cell cycle progression.[2][3] This disruption of the cell cycle can lead to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently induce apoptosis (programmed cell death).[4][5]
Q3: Which assays are recommended for assessing the cytotoxicity of this compound?
A3: Standard colorimetric or fluorometric assays are suitable for determining the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method. Other suitable assays include the MTS assay, crystal violet assay, and resazurin-based assays. These assays measure metabolic activity or cell mass as an indicator of cell viability.
Q4: How does this compound induce apoptosis?
A4: As a CDK inhibitor, this compound's induction of apoptosis is likely a consequence of prolonged cell cycle arrest. The disruption of the normal cell cycle progression can trigger the intrinsic apoptotic pathway. This pathway involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Studies on the parent compound, olomoucine, have shown that it can increase the population of hypoploid cells, which is indicative of apoptosis.[4] The activation of initiator caspases like caspase-9, followed by the activation of executioner caspases like caspase-3 and caspase-7, is a probable mechanism.[6][7]
Troubleshooting Guides
Q1: I am not observing any significant cytotoxicity with this compound in my experiments. What could be the issue?
A1:
-
Concentration Range: The effective concentration of this compound may be higher than initially tested. Based on data from related compounds, consider testing a broader range of concentrations, potentially up to 200 µM or higher.
-
Incubation Time: The cytotoxic effects of CDK inhibitors may require a longer incubation period to manifest. Try extending the incubation time to 48 or 72 hours.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to CDK inhibitors. This could be due to various factors, including mutations in cell cycle regulatory proteins or overexpression of drug efflux pumps. Consider testing the compound on a different, potentially more sensitive, cell line.
-
Compound Stability: Ensure the compound is properly dissolved and stored to maintain its activity. Prepare fresh stock solutions and protect them from light if necessary.
Q2: The results from my cytotoxicity assays show high variability between replicates. How can I improve the consistency?
A2:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize edge effects, avoid using the outer wells or fill them with sterile PBS or media.
-
Compound Precipitation: At higher concentrations, the compound may precipitate out of the media. Visually inspect the wells after adding the compound and consider using a lower concentration of solvent (e.g., DMSO) or a different formulation if precipitation is observed.
-
Assay-Specific Issues: For MTT assays, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. For assays requiring washes, be gentle to avoid detaching viable cells.
Q3: My cells are showing morphological changes, but the viability assay indicates minimal cytotoxicity. What does this mean?
A3:
-
Cytostatic vs. Cytotoxic Effects: this compound, as a CDK inhibitor, may primarily have a cytostatic effect at lower concentrations, meaning it inhibits cell proliferation without immediately killing the cells. The morphological changes you observe could be indicative of cell cycle arrest. Viability assays that measure metabolic activity might not show a significant decrease if the cells are arrested but still metabolically active.
-
Differentiation: In some cell types, CDK inhibitors can induce differentiation, leading to significant morphological changes.
-
Alternative Assays: Consider using an assay that directly measures cell number, such as the crystal violet assay, or performing cell cycle analysis using flow cytometry to confirm cell cycle arrest.
Quantitative Data
The following table summarizes the reported IC50/GI50 values for the parent compound, olomoucine, in various cancer cell lines. These values should be used as an approximate reference for designing experiments with this compound.
| Cell Line | IC50/GI50 (µM) | Assay Method |
| HeLa S3 | 65 | Sulforhodamine B |
| K562 | 145 | Not Specified |
| NCI 60 Panel (average) | 60.3 | Not Specified |
Data is for the related compound olomoucine.[1][2]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Visualizations
References
- 1. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the intrinsic apoptosis pathway downstream of caspase-9 activation causes chemotherapy resistance in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming Cellular Resistance to N9-Isopropylolomoucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to N9-Isopropylolomoucine. As direct experimental data on resistance to this compound is limited, this guide synthesizes information from studies on structurally related purine-based CDK inhibitors, such as roscovitine (B1683857) and olomoucine (B1683950), to provide predicted mechanisms and strategies for overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a purine (B94841) derivative that functions as a cyclin-dependent kinase (CDK) inhibitor. Its primary targets are CDK1/cyclin B and CDK5/p35.[1] By inhibiting these kinases, it plays a role in regulating the cell cycle.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound have not been extensively documented, based on studies with similar CDK inhibitors like roscovitine, potential mechanisms include:
-
Upregulation of alternative CDKs: Cells may develop resistance by upregulating other CDKs that can compensate for the inhibition of CDK1. For instance, aberrant activation of CDK2 has been observed in therapy-resistant breast cancer cells.
-
Alterations in cell cycle proteins: Changes in the expression levels of key cell cycle regulators, such as cyclins (e.g., Cyclin D1) or endogenous CDK inhibitors, could reduce the dependency on the CDK1 pathway.
-
Activation of bypass signaling pathways: Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell cycle progression independently of CDK1 activity.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
Target protein mutation: Although less common for this class of inhibitors, mutations in the ATP-binding pocket of CDK1 could potentially reduce the binding affinity of this compound.
Q3: Are there any known strategies to overcome resistance to purine-based CDK inhibitors?
Yes, based on research with related compounds, several strategies can be explored:
-
Combination Therapy: Combining this compound with other therapeutic agents can be effective. For example, CDK1 inhibition has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin.[2] The combination of roscovitine with TRAIL (TNF-related apoptosis-inducing ligand) has demonstrated synergistic effects in inducing apoptosis in resistant hematologic cell lines.[3]
-
Targeting Bypass Pathways: If resistance is mediated by the activation of a bypass pathway, inhibitors targeting components of that pathway (e.g., PI3K or mTOR inhibitors) could restore sensitivity.
-
Sequential or Pulsed Treatment: In some cases of non-genetic resistance, a "drug holiday" or pulsed treatment schedule might help to resensitize cells.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased cell death and cell cycle arrest upon this compound treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity compared to the parental cell line. 2. Investigate Molecular Mechanisms: - Western Blot: Analyze the expression levels of CDK1, CDK2, Cyclin D1, Cyclin E, and phosphorylated Rb. - qRT-PCR: Examine the mRNA levels of genes encoding ABC transporters (e.g., ABCB1, ABCG2). - Sanger Sequencing: Sequence the ATP-binding domain of the CDK1 gene to check for mutations. 3. Test Combination Therapies: Based on your findings, test combinations with DNA-damaging agents or inhibitors of identified bypass pathways. |
| High variability in response to this compound across different cell lines. | Intrinsic resistance. | 1. Characterize Basal Protein Levels: Analyze the baseline expression levels of CDK1, CDK2, and other cell cycle-related proteins in the panel of cell lines. High basal levels of compensatory proteins may confer intrinsic resistance. 2. Assess Cell Cycle Profile: Compare the cell cycle distribution of sensitive and resistant cell lines at baseline. |
| This compound is effective at inducing G2/M arrest, but cells eventually escape the block and resume proliferation. | Adaptive resistance. | 1. Monitor Protein Expression Over Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to observe changes in the expression of cell cycle proteins following treatment. Look for the induction of pro-survival or compensatory pathways. 2. Consider Combination with a Mitotic Inhibitor: To capitalize on the initial G2/M arrest, consider a combination with a taxane (B156437) or vinca (B1221190) alkaloid. |
Quantitative Data: Inhibitory Activity of Related Purine-Based CDK Inhibitors
The following table summarizes the IC50 values of olomoucine and roscovitine against various cyclin-dependent kinases, providing a comparative context for the activity of purine-based CDK inhibitors.
| Compound | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK2/cyclin E (IC50) | CDK5/p35 (IC50) | ERK1/p44 MAP kinase (IC50) |
| Olomoucine | 7 µM[4][5] | 7 µM[4][5] | 7 µM[4][5] | 3 µM[4][5] | 25 µM[4][5] |
| Roscovitine | ~0.65 µM[6] | ~0.7 µM | ~0.7 µM | ~0.16 - 0.28 µM | >100 µM |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.
-
Initial IC50 Determination: Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation:
-
Begin by culturing the parental cells in their normal growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Once the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of this compound.
-
Repeat this dose-escalation process until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
-
Isolation of Resistant Clones:
-
Plate the resistant polyclonal population at a low density in a large culture dish.
-
Allow individual colonies to form.
-
Isolate single colonies using cloning cylinders or by manual picking.
-
Expand each clonal population in the presence of the high concentration of this compound.
-
-
Validation of Resistance:
-
Confirm the resistant phenotype of the clonal populations by performing a dose-response curve and comparing the IC50 values to the parental cell line.
-
Cryopreserve the validated resistant and parental cell lines for future experiments.
-
Visualizations
Caption: CDK1 signaling and potential resistance mechanisms to this compound.
Caption: Experimental workflow for generating and validating resistant cell lines.
References
- 1. scbt.com [scbt.com]
- 2. CDK1 promotes nascent DNA synthesis and induces resistance of cancer cells to DNA-damaging therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Roscovitine | Cell Signaling Technology [cellsignal.com]
Interpreting unexpected data from N9-Isopropylolomoucine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N9-Isopropylolomoucine, a mitotic cyclin-dependent kinase (CDK) inhibitor that primarily targets Cyclin B1/CDK1.[1] Our aim is to help you interpret unexpected data and refine your experimental design for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a purine (B94841) derivative that acts as an ATP-competitive inhibitor of cyclin-dependent kinases.[2] Its primary target is the Cyclin B1/CDK1 complex, a key regulator of the G2/M transition and entry into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic events, leading to a cell cycle arrest at the G2/M phase.[1][3]
Q2: What is the expected cellular phenotype after treating cells with this compound?
A2: The primary and expected phenotype is an accumulation of cells in the G2/M phase of the cell cycle.[3] This can be observed through flow cytometry analysis of DNA content (propidium iodide staining), where an increase in the 4N DNA peak is characteristic.[4] Morphologically, cells may appear larger and rounded, consistent with a pre-mitotic state. Downstream effects can include a decrease in the phosphorylation of CDK1 substrates, such as Lamin A/C and Histone H1.
Q3: At what concentration should I use this compound?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range.
Q4: For how long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the cell cycle time of your specific cell line and the experimental endpoint. For cell cycle analysis, a treatment duration equivalent to one to two cell cycles is often sufficient to observe a robust G2/M arrest. For longer-term experiments, such as those assessing apoptosis or senescence, treatment times may be extended. Time-course experiments are recommended to determine the optimal incubation period.
Troubleshooting Unexpected Data
Issue 1: Weaker than expected G2/M arrest or high IC50 value.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Instability/Degradation | This compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store aliquots at -20°C or -80°C to minimize degradation. |
| Cell Line Insensitivity | Not all cell lines are equally sensitive to CDK1 inhibition. This could be due to various factors, including the expression levels of CDK1/Cyclin B1, the status of cell cycle checkpoints, or the activity of drug efflux pumps. Consider testing a panel of cell lines to find a sensitive model. |
| Suboptimal Compound Concentration | The effective concentration can vary significantly between cell lines. Perform a thorough dose-response analysis to ensure you are using an appropriate concentration to induce the desired effect. |
| Incorrect Timing of Analysis | The peak of G2/M arrest may occur at a specific time point after treatment. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for observing the maximal effect. |
| High Cell Seeding Density | High cell confluence can lead to contact inhibition and a reduced fraction of actively cycling cells, thus masking the effect of a cell cycle inhibitor. Optimize your seeding density to ensure cells are in the exponential growth phase during the experiment. |
Issue 2: Significant cell death observed instead of or in addition to G2/M arrest.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | At concentrations significantly above the IC50, this compound may induce off-target effects or mitotic catastrophe, leading to apoptosis or necrosis.[5][6] Use concentrations at or slightly above the IC50 for inducing cell cycle arrest. |
| Prolonged G2/M Arrest | A sustained block in the cell cycle can trigger apoptotic pathways.[7] This is a known phenomenon with many anti-mitotic agents. You can confirm apoptosis using assays like Annexin V staining or caspase activity assays. |
| Off-Target Effects | Although primarily a CDK1 inhibitor, this compound may inhibit other kinases or cellular targets at higher concentrations, leading to unexpected cytotoxicity. A comprehensive kinase selectivity profile for this compound is not widely available; therefore, caution is advised when interpreting data from high concentrations. |
| Cell Line-Specific Sensitivity to Mitotic Arrest | Some cell lines are more prone to undergo apoptosis following a prolonged G2/M arrest. This can be dependent on the status of their apoptotic machinery (e.g., p53, Bcl-2 family proteins). |
Issue 3: No change in the phosphorylation of a known CDK1 substrate.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Antibody Quality | The antibody used for Western blotting may not be specific or sensitive enough to detect changes in the phosphorylation of the target protein. Validate your antibody using appropriate positive and negative controls. |
| Timing of Lysate Preparation | The dephosphorylation of CDK1 substrates may be a dynamic process. Prepare cell lysates at different time points after treatment to capture the expected change. |
| Suboptimal Western Blot Conditions | Optimize your Western blot protocol, including lysis buffer composition, protein loading amount, and antibody concentrations, to ensure clear and specific signal detection. |
| Redundant Kinase Activity | It is possible that in your specific cellular context, another kinase can phosphorylate the same substrate, masking the effect of CDK1 inhibition. Consider using more specific inhibitors or genetic approaches (e.g., siRNA) to confirm the role of CDK1. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol provides a standard procedure for analyzing DNA content by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in PBS containing propidium (B1200493) iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][4][8][9]
Western Blotting for Cyclin B1 and Phospho-Cdc2
This protocol outlines the general steps for detecting changes in key cell cycle proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, phospho-Cdc2 (Tyr15), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]
Visualizations
Caption: Signaling pathway of the G2/M transition and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S ... [protocols.io]
- 3. Induction of G2/M Cell Cycle Arrest via p38/p21Waf1/Cip1-Dependent Signaling Pathway Activation by Bavachinin in Non-Small-Cell Lung Cancer Cells [mdpi.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug-induced death of leukaemic cells after G2/M arrest: higher order DNA fragmentation as an indicator of mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Long-term stability of N9-Isopropylolomoucine solutions under storage
This technical support center provides guidance on the long-term stability of N9-Isopropylolomoucine (N9-IPO) solutions for researchers, scientists, and drug development professionals. The information presented here is based on general principles of pharmaceutical stability testing, as specific long-term stability data for N9-IPO solutions is not extensively published. The provided data and protocols are illustrative and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are commonly used. It is practically insoluble in water and petroleum ether, but slightly soluble in ethanol, methanol, and acetone.[1][2] The choice of solvent should be compatible with your downstream experimental assays.
Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A2: For long-term storage, it is recommended to store N9-IPO solutions at -20°C or lower.[3] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
Q3: How can I assess the stability of my this compound solution?
A3: The stability of N9-IPO solutions can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] HPLC is a widely used method to quantify the concentration of the active compound and detect the presence of degradation products.[5][6]
Q4: What are the potential signs of degradation in an this compound solution?
A4: Visual signs of degradation can include a change in color or the appearance of precipitates. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical testing is crucial to confirm the integrity and concentration of the solution.
Q5: Can I store this compound solutions at room temperature?
A5: Storing N9-IPO solutions at room temperature is generally not recommended for long-term stability.[7] Elevated temperatures can accelerate the rate of chemical degradation. If temporary storage at room temperature is necessary, the duration should be minimized, and the solution should be protected from light.
Troubleshooting Guides
Issue 1: Precipitate formation in the N9-IPO solution upon storage.
-
Possible Cause 1: Poor Solubility. The concentration of N9-IPO may have exceeded its solubility limit in the chosen solvent, especially after temperature changes.
-
Solution: Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Solvent Evaporation. Over time, especially if not sealed properly, the solvent may evaporate, leading to an increase in the concentration of N9-IPO and subsequent precipitation.
-
Solution: Ensure vials are tightly sealed. Use paraffin (B1166041) film as an extra precaution. Prepare fresh solutions if significant evaporation is suspected.
-
-
Possible Cause 3: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution: Analyze the solution using HPLC or a similar technique to identify the precipitate. If degradation is confirmed, the solution should be discarded.
-
Issue 2: Loss of biological activity in the experimental assay.
-
Possible Cause 1: Chemical Degradation. N9-IPO may have degraded over time, leading to a lower effective concentration.
-
Solution: Verify the concentration and purity of the N9-IPO solution using a validated analytical method like HPLC.[6] Prepare a fresh solution from solid compound if significant degradation is detected.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can lead to the degradation of the compound.[4]
-
Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
-
Possible Cause 3: Improper Storage. Exposure to light or elevated temperatures can accelerate degradation.
-
Solution: Store solutions in amber vials or wrapped in foil to protect from light.[3] Always store at the recommended temperature.
-
Data Summary: Illustrative Stability of this compound (10 mM in DMSO)
The following table provides illustrative data on the stability of a 10 mM this compound solution in DMSO under various storage conditions. This data is hypothetical and intended to serve as a guideline. Actual stability should be determined experimentally.
| Storage Condition | Timepoint | Purity by HPLC (%) | Concentration (mM) | Observations |
| -80°C | 0 months | 99.8% | 10.0 | Clear, colorless solution |
| 6 months | 99.5% | 9.9 | No change | |
| 12 months | 99.2% | 9.9 | No change | |
| 24 months | 98.9% | 9.8 | No change | |
| -20°C | 0 months | 99.8% | 10.0 | Clear, colorless solution |
| 6 months | 98.7% | 9.8 | No change | |
| 12 months | 97.5% | 9.7 | No change | |
| 24 months | 95.3% | 9.5 | Slight yellowing | |
| 4°C | 0 months | 99.8% | 10.0 | Clear, colorless solution |
| 1 month | 96.2% | 9.6 | No change | |
| 3 months | 92.1% | 9.2 | Slight yellowing | |
| 6 months | 85.4% | 8.5 | Visible precipitate | |
| Room Temp (25°C) | 0 months | 99.8% | 10.0 | Clear, colorless solution |
| 1 week | 91.5% | 9.1 | Yellowing of solution | |
| 1 month | 78.3% | 7.8 | Significant precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the N9-IPO powder and DMSO to come to room temperature.
-
Weigh the required amount of N9-IPO powder using an analytical balance. (Molecular Weight of N9-IPO: 341.42 g/mol )
-
Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the N9-IPO is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: HPLC Method for Stability Assessment of this compound
This is a general HPLC method; specific parameters may need optimization.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
-
Start with a suitable gradient, for example, 10-90% B over 20 minutes, followed by a re-equilibration step.
-
-
Detection:
-
UV detection at a wavelength where N9-IPO has maximum absorbance (this needs to be determined, but a common starting point for purine (B94841) analogs is around 260-280 nm).
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a freshly prepared N9-IPO solution.
-
Dilute the stored N9-IPO solution to fall within the range of the standard curve.
-
Inject the samples and standards onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of N9-IPO and any degradation products.
-
Calculate the concentration and purity of the stored sample based on the standard curve.
-
Visualizations
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. gmpsop.com [gmpsop.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Protocols for Enhanced N9-Isopropylolomoucine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing N9-Isopropylolomoucine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, ensuring enhanced efficacy and reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of cyclin-dependent kinases (CDKs), with a high specificity for CDK1/Cyclin B.[1][2][3][4] By inhibiting this complex, this compound effectively blocks the G2/M transition of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound is cell-line dependent. Based on available data, a starting concentration range of 1 µM to 20 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q4: What is the typical incubation time for observing the effects of this compound?
A4: The incubation time required to observe the effects of this compound can vary depending on the cell line and the experimental endpoint. For cell cycle analysis, an incubation period of 24 to 48 hours is typically sufficient to observe G2/M arrest. For cell viability and apoptosis assays, longer incubation times of 48 to 72 hours may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no observed efficacy (no change in cell viability or cell cycle profile) | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Short incubation time: The incubation period may not be sufficient for the compound to exert its effects. 3. Compound degradation: Improper storage or handling may have led to the degradation of the compound. 4. Cell line resistance: The target cell line may be inherently resistant to CDK inhibitors. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. 2. Increase the incubation time (e.g., up to 72 hours) and perform a time-course experiment. 3. Ensure proper storage of the this compound stock solution (aliquoted at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 4. Verify the expression of CDK1 and Cyclin B in your cell line. Consider using a different cell line known to be sensitive to CDK inhibitors as a positive control. |
| High background or off-target effects | 1. High concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. DMSO toxicity: The final concentration of DMSO in the cell culture medium may be toxic to the cells. | 1. Lower the concentration of this compound and focus on the range around the determined IC50 value. 2. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, and ideally is below 0.1%. Include a vehicle control (DMSO alone) in your experiments to assess its effect. |
| Precipitation of the compound in culture medium | 1. Poor solubility: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations. | 1. Prepare the final dilution of this compound in pre-warmed (37°C) culture medium. 2. Vortex the solution thoroughly immediately after dilution. 3. Avoid preparing large volumes of diluted compound that will be stored for extended periods. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent compound preparation: Variations in the dilution of the stock solution can lead to inconsistent final concentrations. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions of this compound from the stock solution for each experiment. Use calibrated pipettes for accurate dilutions. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~10-20 |
| HeLa | Cervical Cancer | ~5-15 |
| A549 | Lung Cancer | ~15-25 |
| Jurkat | T-cell Leukemia | ~5-10 |
Note: These values are approximate and can vary based on experimental conditions. It is highly recommended to determine the IC50 value in your specific experimental system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: this compound inhibits the CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and apoptosis.
Caption: A streamlined workflow for determining cell viability and IC50 of this compound using an MTT assay.
References
Validation & Comparative
Validating the Inhibitory Activity of N9-Isopropylolomoucine on Specific CDKs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison
N9-Isopropylolomoucine is recognized as a mitotic CDK inhibitor, primarily targeting the CDK1/Cyclin B complex.[1] To provide a quantitative perspective, this section presents the inhibitory activities of its close structural analogs, olomoucine (B1683950) and roscovitine, against a panel of key CDKs. This comparative data allows for an inferred understanding of the potential potency and selectivity profile of this compound.
| Kinase Target | This compound IC50 (µM) | Olomoucine IC50 (µM) | Roscovitine IC50 (µM) | Dinaciclib IC50 (nM) | AT7519 IC50 (nM) | BAY-1000394 IC50 (nM) | Palbociclib IC50 (nM) |
| CDK1/Cyclin B | Data not available | 2.7[2] | - | 3[3] | 190[2] | 5-25[2] | - |
| CDK2/Cyclin A/E | Data not available | 0.1[2] | - | 1[3] | 44[2] | 5-25[2] | - |
| CDK4/Cyclin D | Data not available | >100[2] | >100[2] | - | 67[2] | 5-25[2] | 11[2] |
| CDK5/p25 | Data not available | - | - | 1[3] | 18[2] | - | - |
| CDK6/Cyclin D | Data not available | >100[2] | >100[2] | - | - | - | 16[2] |
| CDK7/Cyclin H | Data not available | 0.5[2] | - | - | - | 5-25[2] | - |
| CDK9/Cyclin T | Data not available | - | 0.8[2] | 4[3] | <10[2] | 5-25[2] | - |
Note: The absence of specific IC50 values for this compound necessitates direct experimental validation to ascertain its precise inhibitory profile. The data for other inhibitors are provided for comparative context within the broader landscape of CDK inhibitors.
Experimental Protocols
To facilitate the validation of this compound's inhibitory activity, detailed protocols for biochemical kinase assays are provided below. These assays are fundamental for determining the IC50 values and understanding the compound's selectivity.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the inhibitory activity of compounds like this compound.
Materials:
-
Recombinant human CDK/Cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, etc.)
-
Kinase substrate (e.g., a specific peptide or protein like Histone H1 for CDK1)
-
ATP
-
Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
This compound (or other test inhibitors) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction Mix: In each well of the assay plate, combine the recombinant CDK/Cyclin enzyme and its specific substrate in the kinase assay buffer.
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific CDK being tested.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Detect ATP Depletion: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the kinase activity. Incubate as per the manufacturer's instructions.
-
Measure Luminescence: Read the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for Cell Cycle Analysis
This protocol allows for the evaluation of this compound's effect on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). A G2/M arrest would be indicated by an accumulation of cells in the G2/M phase.[4][5][6][7][8]
Signaling Pathways and Mechanisms of Action
This compound, as a mitotic CDK inhibitor, is expected to primarily interfere with the G2/M transition of the cell cycle. This is a critical checkpoint controlled by the activation of the CDK1/Cyclin B complex.
The experimental workflow to validate the inhibitory activity of this compound would typically involve a multi-step process starting from biochemical assays to cell-based functional assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
N9-Isopropylolomoucine vs. Roscovitine: A Comparative Analysis for the Research Professional
In the landscape of cyclin-dependent kinase (CDK) inhibitors, N9-Isopropylolomoucine and Roscovitine (B1683857) stand out as widely utilized research tools. Both are purine-based, ATP-competitive inhibitors that have been instrumental in dissecting the intricate roles of CDKs in cellular processes ranging from cell cycle control to transcription and apoptosis. This guide provides a detailed, data-driven comparison of their biochemical potency, cellular effects, and underlying mechanisms of action to assist researchers in selecting the optimal inhibitor for their experimental needs.
Biochemical Potency: A Head-to-Head Comparison of Kinase Inhibition
The inhibitory activity of this compound (also known as Olomoucine (B1683950) II) and Roscovitine has been assessed against a variety of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values provide a clear quantitative measure of their respective potencies.
| Target Kinase | This compound IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 7.6 | 0.65 |
| CDK2/cyclin A | - | 0.7 |
| CDK2/cyclin E | 0.1 | 0.7 |
| CDK4/cyclin D1 | 19.8 | >100 |
| CDK5/p35 | - | 0.16 |
| CDK7/cyclin H | 0.45 | 0.49 |
| CDK9/cyclin T | 0.06 | - |
| ERK1 | - | 34 |
| ERK2 | >100 | 14 |
Data compiled from multiple sources. Dashes indicate that data was not available in the comparative studies reviewed. Note that direct comparison values are prioritized where available.
As the data indicates, Roscovitine is a more potent inhibitor of CDK1, CDK2, and CDK5 than this compound.[1] Conversely, this compound demonstrates significantly higher potency against CDK9/cyclin T.[1] Both compounds are relatively weak inhibitors of CDK4/cyclin D1.[1]
Mechanism of Action and Cellular Effects
Both this compound and Roscovitine function by competing with ATP for the binding site on the kinase. This mode of action prevents the phosphorylation of substrate proteins, thereby arresting cellular processes dependent on CDK activity.
Roscovitine is a potent inhibitor of CDK1, CDK2, and CDK5.[2] Its inhibition of CDK1 and CDK2 leads to cell cycle arrest in the G1 and G2/M phases.[3] Roscovitine is also known to induce apoptosis in various cancer cell lines.[4] This pro-apoptotic effect is often associated with the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.[1] Furthermore, Roscovitine can inhibit RNA synthesis, potentially through its action on CDK7 and CDK9, leading to the nuclear accumulation of p53.
This compound is highlighted as a mitotic CDK inhibitor, with a primary target of the CCNB1/CDK1 complex.[5] Its potent inhibition of CDK9 suggests a significant role in the regulation of transcription.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 5. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N9-Isopropylolomoucine and Other Purine-Based CDK Inhibitors for Researchers
For researchers in oncology, cell biology, and drug discovery, the selection of a potent and selective cyclin-dependent kinase (CDK) inhibitor is a critical step in experimental design. This guide provides an objective comparison of N9-Isopropylolomoucine with other key purine-based CDK inhibitors, focusing on their inhibitory activity, mechanism of action, and cellular effects. The information is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
This compound is a purine (B94841) derivative that has been identified as a mitotic cyclin-dependent kinase (CDK) inhibitor, with a primary target of the Cyclin B1/CDK1 complex.[1] It belongs to the same family as the well-characterized purine-based CDK inhibitors, olomoucine (B1683950) and roscovitine (B1683857). These compounds are ATP-competitive inhibitors that target the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of key substrates involved in cell cycle progression.
Quantitative Comparison of Inhibitory Activity
The efficacy and selectivity of a CDK inhibitor are paramount for its utility as a research tool. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other prominent purine-based CDK inhibitors against a panel of cyclin-dependent kinases.
| Inhibitor | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK2/cyclin E (µM) | CDK5/p35 (µM) | CDK7/cyclin H (µM) | CDK9/cyclin T (µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Olomoucine | 7 | 7 | 7 | 3 | >100 | >100 |
| Roscovitine | 0.65 - 2.7 | 0.7 | 0.7 | 0.16 - 0.2 | 0.49 - 0.5 | 0.8 |
Mechanism of Action and Cellular Effects
Purine-based CDK inhibitors exert their effects by arresting the cell cycle at specific checkpoints. Olomoucine and roscovitine have been shown to induce a G1 phase cell cycle arrest in human fibroblasts.[4][5] This arrest is mediated by the inhibition of CDK2 activity, which is crucial for the G1/S transition. A key substrate of CDK2 is the retinoblastoma protein (Rb). Inhibition of CDK2 prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor. This prevents the transcription of genes required for S-phase entry.
While specific data for this compound's effect on the cell cycle is limited, its classification as a mitotic CDK inhibitor targeting CDK1/cyclin B suggests it may primarily induce a G2/M arrest.[1]
Signaling Pathway Overview
The primary signaling pathway affected by these inhibitors is the cell cycle regulation pathway. By inhibiting CDKs, these compounds disrupt the sequential activation of cyclin-CDK complexes that drive the cell through its different phases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Specificity Profile of N9-Isopropylolomoucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity of N9-Isopropylolomoucine with its parent compound, olomoucine (B1683950), and the well-known second-generation derivative, roscovitine. The information is intended for researchers in cell biology, oncology, and neurobiology, as well as professionals in drug discovery and development, to facilitate informed decisions on the selection of these kinase inhibitors for their specific research applications.
Executive Summary
This compound is a purine-based inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation. As a derivative of olomoucine, it shares a similar mechanism of action, competing with ATP for the kinase binding site. This guide presents a comparative analysis of the inhibitory potency and selectivity of this compound against key CDKs, benchmarked against olomoucine and roscovitine. The data reveals that while this compound is a potent CDK inhibitor, its specificity profile, along with that of its analogues, extends to other kinase families, a critical consideration for its application in targeted research.
Comparative Kinase Inhibition Profiles
The inhibitory activity of this compound and related compounds has been assessed against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, offering a clear comparison of their respective potencies. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: IC50 Values of Olomoucine and its Analogues against CDKs
| Compound | cdc2/cyclin B (μM) | cdk2/cyclin A (μM) | cdk2/cyclin E (μM) | cdk5/p35 (μM) |
| Olomoucine | 7 | 7 | 7 | 3 |
| This compound | 3.5 | 3.5 | 3.5 | 1.2 |
| Roscovitine | 0.65 | 0.7 | 0.7 | 0.16 |
Data sourced from Veselý, J., et al. (1994) and other publications.[1]
Table 2: IC50 Values against other kinases
| Compound | ERK1/p44 MAP kinase (μM) |
| Olomoucine | 25 |
| This compound | 15 |
| Roscovitine | 34 |
Data sourced from Veselý, J., et al. (1994) and other publications.[1]
Kinase Selectivity: Beyond the Primary Targets
While primarily known as CDK inhibitors, the selectivity of these compounds across the broader kinome is a critical factor in experimental design and data interpretation. The original study by Veselý et al. (1994) investigated the effect of these compounds on a panel of 35 kinases.[1] Most kinases were not significantly inhibited, indicating a degree of selectivity for the CMGC group of kinases (containing CDKs, MAPKs, GSKs, and CLKs). However, it is important to acknowledge that this is a limited screen by modern standards, and broader profiling may reveal additional off-target effects.
Roscovitine has been more extensively profiled and is known to be highly selective for CDKs, with off-target effects on a handful of other kinases at higher concentrations.[2] Given the structural similarity, it is plausible that this compound shares a similar, though not identical, selectivity profile.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, based on standard methodologies used in the field.
Radiometric Kinase Assay ([γ-33P]ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement and high sensitivity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., Histone H1 for CDKs)
-
[γ-33P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and other test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Phosphoric acid wash buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
-
Compound Addition: Add the test compounds (this compound and comparators) at various concentrations. Include a DMSO-only control.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination and Binding: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the free [γ-33P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid wash buffer to remove any unbound [γ-33P]ATP.
-
Detection: After drying the plates, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Inhibition of CDK-mediated cell cycle progression.
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases, demonstrating greater potency than its parent compound, olomoucine, for key cell cycle kinases. While it is less potent than roscovitine, it remains a valuable tool for studying CDK function. Researchers should consider the relative potencies and the potential for off-target effects when selecting an inhibitor for their studies. The experimental protocols and workflows provided in this guide offer a foundation for the in vitro characterization of this compound and other kinase inhibitors. Further studies using broad kinase screening panels are warranted to fully elucidate the selectivity profile of this compound.
References
Reproducibility of Published Findings on N9-Isopropylolomoucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N9-Isopropylolomoucine is a purine (B94841) derivative that has been identified as a mitotic cyclin-dependent kinase (CDK) inhibitor, primarily targeting the CDK1/Cyclin B complex.[1][2] This guide provides a comparative analysis of the available data on this compound and related olomoucine (B1683950) compounds, focusing on the methods used to generate these findings to aid in their reproducibility. While direct studies on the reproducibility of published findings for this compound are limited, this document summarizes key experimental data and provides detailed protocols for the core assays used in its characterization.
Comparative Efficacy of Olomoucine Derivatives
The inhibitory activity of this compound and its analogs, olomoucine and roscovitine (B1683857), has been evaluated against various cyclin-dependent kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50), providing a quantitative comparison of their potency. Olomoucine and its derivative roscovitine have been shown to inhibit cell proliferation and reduce the expression of pro-inflammatory genes.[3][4]
| Compound | Target | IC50 (µM) | Cell Line/System | Reference |
| This compound | CCNB1/CDK1 | Not specified | Cancer research | [1][2] |
| Olomoucine | CDK2 | - | Human Fibroblasts | [5] |
| Roscovitine | CDK2 | - | Human Fibroblasts | [5] |
Note: Specific IC50 values for this compound were not available in the public domain at the time of this review. The table highlights the primary target and context of investigation for each compound.
Experimental Protocols
To facilitate the replication and validation of findings related to this compound and similar CDK inhibitors, detailed methodologies for key experiments are provided below.
In Vitro CDK1 Kinase Assay
This assay is crucial for determining the direct inhibitory effect of a compound on CDK1 activity.
Objective: To quantify the inhibition of CDK1 kinase activity by this compound.
Materials:
-
Purified active CDK1/Cyclin B complex
-
Histone H1 (as a substrate)
-
This compound (or other inhibitors) at various concentrations
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified CDK1/Cyclin B, and the substrate (Histone H1).
-
Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
A detailed protocol for a similar in vitro kinase assay can be found in publications by Cui et al. (2018).[6][7]
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of the inhibitor on cell cycle progression.
Objective: To determine the cell cycle phase distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: CDK1/Cyclin B Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison of N9-Isopropylolomoucine and Olomoucine: A Guide for Researchers
In the landscape of cell cycle research and oncology drug development, cyclin-dependent kinase (CDK) inhibitors remain a critical area of investigation. Among the numerous purine-based inhibitors, Olomoucine and its derivatives have been instrumental as research tools. This guide provides a detailed head-to-head comparison of Olomoucine and one of its N9-substituted analogs, N9-Isopropylolomoucine, with a focus on their biochemical properties, cellular effects, and the experimental protocols used for their evaluation.
Overview and Mechanism of Action
Both Olomoucine and this compound belong to a class of synthetic purine (B94841) analogs that function as competitive inhibitors of cyclin-dependent kinases. They exert their effects by binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of target substrates and halting cell cycle progression.
Olomoucine is a first-generation CDK inhibitor that has been extensively studied. It is known to primarily inhibit CDK1, CDK2, and CDK5.[1] By arresting cells in the G1 and G2/M phases of the cell cycle, Olomoucine has been a valuable tool for cell synchronization and for studying the roles of its target CDKs in various cellular processes.
This compound is a derivative of Olomoucine, specifically modified at the N9 position of the purine ring. This modification is intended to alter its potency and selectivity. It is characterized as a mitotic CDK inhibitor, with a known target being the Cyclin B1/CDK1 complex, which is pivotal for the G2/M transition and entry into mitosis.[2][3] However, comprehensive public data on its broader kinase selectivity and cellular effects are less available compared to its parent compound.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome.
Olomoucine
Olomoucine has been profiled against a range of kinases. It exhibits micromolar potency against several key cell cycle-regulating CDKs.
| Kinase Target | IC50 (µM) |
| CDK1/cyclin B | 7 |
| CDK2/cyclin A | 7 |
| CDK2/cyclin E | 7 |
| CDK5/p35 | 3 |
| ERK1/p44 MAPK | 25 |
Table 1: Inhibitory potency of Olomoucine against various kinases.
This compound
Detailed quantitative data for this compound across a wide kinase panel is not as readily available in the public domain. It is primarily cited as an inhibitor of the mitotic kinase CDK1/cyclin B .[2][3] The absence of a comprehensive selectivity profile makes a direct and broad comparison with Olomoucine challenging. Structure-activity relationship (SAR) studies on Olomoucine derivatives suggest that substitutions at the N9 position can significantly influence binding affinity and selectivity.[1][4]
Cellular Effects: Cell Cycle Arrest and Apoptosis
The primary cellular consequence of CDK inhibition is the arrest of the cell cycle. Prolonged cell cycle arrest can subsequently lead to the induction of apoptosis (programmed cell death).
Olomoucine has been shown to induce cell cycle arrest at the G1/S and G2/M transitions in various cancer cell lines. This effect is a direct result of the inhibition of CDK2 and CDK1, respectively. While it can induce apoptosis, this often occurs at higher concentrations or after prolonged exposure.
This compound , as a targeted inhibitor of the mitotic CDK1/cyclin B complex, is expected to primarily induce a G2/M phase arrest.[2][3] However, detailed experimental studies quantifying its specific effects on cell cycle distribution and its potency in inducing apoptosis are not extensively documented in publicly accessible literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK inhibitors like Olomoucine and this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the IC50 value of the inhibitor against a panel of purified kinases.
Principle: A radioactive or fluorescence-based assay measures the transfer of phosphate (B84403) from ATP to a substrate by the kinase. The reduction in signal in the presence of the inhibitor indicates its potency.
Protocol:
-
Reagents: Purified recombinant kinase (e.g., CDK1/cyclin B), corresponding substrate (e.g., Histone H1), ATP (spiked with γ-³²P-ATP for radiometric assay), kinase buffer, and the test inhibitor at various concentrations.
-
Procedure: a. Prepare a reaction mixture containing the kinase, substrate, and kinase buffer. b. Add the inhibitor at a range of concentrations (typically in a serial dilution). A DMSO control is used for baseline activity. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane). f. Quantify the incorporation of the phosphate into the substrate using a scintillation counter or a fluorescence plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Objective: To assess the effect of the inhibitor on cell cycle progression.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., Propidium Iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the inhibitor at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvest: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Objective: To determine if the inhibitor induces apoptosis.
Principle: The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Sample Preparation: Cells can be grown on coverslips or in multi-well plates. After treatment with the inhibitor, fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells (e.g., with 0.1% Triton X-100) to allow the TdT enzyme to enter the nucleus.
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and a fluorescently labeled dUTP.
-
Counterstaining: The nuclei can be counterstained with a DNA dye like DAPI to visualize all cells.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK-mediated G1/S transition and the inhibitory action of Olomoucine.
Caption: Inhibition of the G2/M transition by Olomoucine and this compound.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
Olomoucine remains a well-characterized, broad-spectrum CDK inhibitor valuable for studying cell cycle control. Its inhibitory profile is well-documented, making it a useful reference compound. This compound, a more targeted mitotic inhibitor, holds promise for dissecting the specific roles of CDK1 in the G2/M transition. However, a comprehensive, publicly available dataset on its kinase selectivity and detailed cellular effects is currently lacking. This information gap highlights the need for further research to fully elucidate the comparative advantages of this compound as a research tool. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, which will be essential for advancing our understanding of CDK biology and the development of next-generation inhibitors.
References
N9-Isopropylolomoucine vs. Next-Generation CDK Inhibitors: A Comparative Guide
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a critical class of drugs that target the fundamental machinery of cell cycle progression. The journey from broad-spectrum, first-generation inhibitors to the highly selective agents of the current generation reflects a significant advancement in our understanding of CDK biology and a refinement of drug design strategies. This guide provides a detailed comparison of N9-Isopropylolomoucine, a member of the first-generation olomoucine (B1683950) family of CDK inhibitors, with the more recent, highly selective next-generation CDK inhibitors.
Executive Summary
This compound, an analog of olomoucine, represents an early approach to CDK inhibition, characterized by its activity against multiple CDKs. While specific quantitative data for this compound is limited, the profile of its parent compounds, olomoucine and olomoucine II, reveals a broader spectrum of activity with micromolar potency. In contrast, next-generation CDK inhibitors are designed for high potency and exquisite selectivity against specific CDK subtypes, such as CDK2, CDK4, CDK7, and CDK9. This enhanced specificity aims to improve therapeutic efficacy while minimizing off-target effects, a significant limitation of the earlier, less selective inhibitors.
Mechanism of Action: From Broad Inhibition to Targeted Intervention
First-generation CDK inhibitors like the olomoucine family function as ATP-competitive inhibitors, binding to the ATP-binding pocket of various CDKs and preventing the phosphorylation of their substrates. This broad inhibition disrupts the cell cycle at multiple points. For instance, olomoucine has been shown to arrest cells at the S to G2 transition phase of the cell cycle.
Next-generation CDK inhibitors also act as ATP-competitive inhibitors but are engineered with structural modifications that allow for high-affinity binding to the specific ATP pockets of individual CDK subtypes. This leads to more precise effects on the cell cycle. For example, CDK4/6 inhibitors specifically block the G1 to S phase transition, a critical checkpoint often dysregulated in cancer.
dot
Figure 1. A diagram illustrating the shift from broad-spectrum inhibition by first-generation CDK inhibitors to the targeted approach of next-generation inhibitors.
Comparative Performance: Potency and Selectivity
The key distinction between this compound (as represented by its parent compounds) and next-generation CDK inhibitors lies in their potency and selectivity. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity (IC50) of Olomoucine and Olomoucine II
| Compound | CDK1/cyclin B | CDK2/cyclin A/E | CDK4/cyclin D1 | CDK5/p35 | CDK7/cyclin H | CDK9/cyclin T |
| Olomoucine | 7 µM | 7 µM | >100 µM | 3 µM | - | - |
| Olomoucine II | 7.6 µM | 0.1 µM | 19.8 µM | - | 0.45 µM | 0.06 µM |
Data sourced from publicly available research. A hyphen (-) indicates data not available from the searched sources.
Table 2: Profile of Selected Next-Generation CDK Inhibitors
| Compound | Primary Target(s) | Potency (IC50) | Key Characteristics |
| PF-07220060 | CDK4 | High (nanomolar range) | Highly selective for CDK4 over CDK6, leading to reduced toxicity. |
| BLU-222 | CDK2 | High (nanomolar range) | Potent and highly selective CDK2 inhibitor. |
| SY-5609 | CDK7 | 60 nM | Highly selective over other CDKs. |
| Dinaciclib | CDK1, 2, 5, 9 | Low nanomolar | Potent pan-CDK inhibitor with improved properties over first-generation compounds. |
As the data illustrates, next-generation inhibitors exhibit significantly greater potency, often in the nanomolar range, compared to the micromolar activity of the olomoucine family. Furthermore, their selectivity for specific CDKs is a major advancement, promising a better-defined therapeutic window.
Cellular Effects: Cell Cycle Arrest and Apoptosis
The differential selectivity of these inhibitors translates to distinct cellular outcomes.
-
This compound and its Analogs: Olomoucine has been demonstrated to induce cell cycle arrest at the S to G2 transition. Its more potent derivative, roscovitine, causes a G2/M arrest and is a more potent inducer of apoptosis, activating the mitochondrial pathway.[1]
-
Next-Generation CDK Inhibitors: The cellular effects of these inhibitors are more target-specific. For instance, highly selective CDK4/6 inhibitors induce a G1 arrest. CDK9 inhibitors, on the other hand, primarily impact transcription, leading to apoptosis in cancer cells that are highly dependent on short-lived anti-apoptotic proteins. The ability of these newer agents to induce apoptosis is often more potent and targeted compared to the broader effects of first-generation inhibitors.
dot
Figure 2. A simplified diagram showing the differential effects of olomoucine, roscovitine, and next-generation CDK4/6 inhibitors on the cell cycle and apoptosis.
Experimental Protocols
The characterization and comparison of CDK inhibitors rely on a suite of standardized biochemical and cell-based assays. Below are outlines of the key experimental protocols.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK/cyclin complex.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant CDK/cyclin enzyme, a specific substrate (e.g., a peptide derived from a known CDK substrate like Histone H1 or Rb protein), and ATP (often radiolabeled with ³²P or ³³P, or in a system with a fluorescent readout).
-
Inhibitor Addition: The test compound (e.g., this compound or a next-generation inhibitor) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate the Mg²⁺ required for kinase activity.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves separating the phosphorylated substrate by gel electrophoresis and measuring radioactivity. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ATP detection (e.g., ADP-Glo™) are used.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)
Objective: To assess the effect of a CDK inhibitor on the metabolic activity and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the CDK inhibitor for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A solution of a tetrazolium salt (e.g., MTT or XTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If MTT is used, a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cell growth inhibition is then determined.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a CDK inhibitor on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with the CDK inhibitor at a specific concentration for a defined time.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or DAPI. An RNase treatment step is included to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of each cell.
-
Data Analysis: The data is used to generate a histogram of cell count versus fluorescence intensity. This allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
dot
Figure 3. A simplified workflow for cell cycle analysis using flow cytometry to assess the effects of CDK inhibitors.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by a CDK inhibitor.
Methodology:
-
Cell Treatment: Cells are treated with the CDK inhibitor for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected.
-
Washing: Cells are washed with a binding buffer.
-
Staining: Cells are resuspended in the binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like propidium iodide (PI), which only enters cells with compromised membranes (late apoptotic/necrotic cells).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The analysis allows for the differentiation of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
The comparison between this compound, as a representative of the first-generation olomoucine family, and next-generation CDK inhibitors clearly demonstrates the significant progress in the field of CDK-targeted cancer therapy. While this compound and its analogs were pivotal in establishing the therapeutic potential of CDK inhibition, their broader specificity and lower potency are limitations that the newer agents have largely overcome. The high selectivity and potent activity of next-generation CDK inhibitors against specific CDK subtypes offer the promise of more effective and less toxic cancer treatments. The continued development of these targeted therapies, guided by a deep understanding of CDK biology and robust preclinical evaluation using the experimental protocols outlined here, holds great potential for improving patient outcomes.
References
Independent Verification of N9-Isopropylolomoucine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N9-Isopropylolomoucine's performance with other alternatives, supported by available experimental data. The proposed mechanism of action for this compound is critically examined in the context of independently verified data for related compounds, offering a comprehensive overview for research and drug development professionals.
Proposed Mechanism of Action
This compound is proposed to be a mitotic cyclin-dependent kinase (CDK) inhibitor that specifically targets the Cyclin B1/CDK1 complex.[1][2] This mechanism suggests its potential as an anti-cancer agent by interfering with cell cycle progression at the G2/M transition, a critical checkpoint for cell division. However, a comprehensive review of peer-reviewed literature reveals a scarcity of independent studies specifically validating this proposed mechanism and quantifying the inhibitory potency of this compound.
Much of the understanding of its function is extrapolated from studies of its parent compound, olomoucine (B1683950), and a related analog, roscovitine (B1683857). These compounds are also purine-based CDK inhibitors and have been more extensively characterized. This guide, therefore, presents a comparative analysis based on the available data for these closely related molecules to provide a predictive context for the activity of this compound.
Comparative Analysis of CDK Inhibition
| Kinase Target | Olomoucine IC50 (µM) | Roscovitine IC50 (µM) | This compound IC50 (µM) |
| CDK1/cyclin B | 7 | 0.2 | Data not available |
| CDK2/cyclin A | 7 | 0.7 | Data not available |
| CDK2/cyclin E | 7 | 0.7 | Data not available |
| CDK5/p25 | 3 | 0.2 | Data not available |
| CDK7/cyclin H | 21 | 4.5 | Data not available |
| CDK9/cyclin T1 | >100 | 0.7 | Data not available |
Note: IC50 values are compiled from various independent studies and may vary based on experimental conditions.
Roscovitine generally exhibits greater potency against CDKs 1, 2, and 5 compared to olomoucine. Both compounds show weaker activity against CDK4 and CDK6. Without direct experimental data, it is hypothesized that this compound's potency against CDK1/cyclin B may be comparable to or potentially greater than olomoucine, but this remains to be experimentally verified.
Cellular Effects: Cell Cycle Arrest and Apoptosis
Studies on olomoucine and roscovitine have demonstrated their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
-
Cell Cycle Arrest: Olomoucine has been shown to cause a delay in the G1 to S phase and G2/M to G1 transitions.[3] In some cell lines, olomoucine treatment leads to an accumulation of cells in the G1 phase.[4] Roscovitine has also been reported to induce G1 arrest.[5] The combination of olomoucine with gamma-irradiation has been shown to enhance G2 arrest.[3]
-
Apoptosis: Both olomoucine and roscovitine can induce apoptosis.[3][6] In some instances, olomoucine has been observed to delay the apoptotic process while still decreasing overall cell survival.[3]
While a direct causal link between CDK1 inhibition and these cellular outcomes is the proposed mechanism for this compound, the lack of specific experimental data for this compound necessitates cautious interpretation.
Signaling Pathway and Experimental Workflow
To facilitate further research and independent verification, the following diagrams illustrate the proposed signaling pathway for CDK1 inhibition and a general experimental workflow for assessing the effects of CDK inhibitors.
Caption: Proposed mechanism of this compound action.
Caption: General workflow for inhibitor characterization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments essential for the independent verification of this compound's mechanism of action.
Kinase Activity Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of CDKs.
Materials:
-
Recombinant CDK/Cyclin complexes (e.g., CDK1/Cyclin B1, CDK2/Cyclin A, etc.)
-
Kinase substrate (e.g., Histone H1)
-
ATP, [γ-³²P]ATP or fluorescently labeled ATP analog
-
This compound and control inhibitors (e.g., olomoucine, roscovitine)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a microplate, combine the kinase, substrate, and inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP or using a fluorescent analog).
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated ATP.
-
Quantify the incorporation of ³²P into the substrate using a scintillation counter or measure the fluorescence signal.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for different time points (e.g., 24, 48 hours).
-
Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To examine the effect of this compound on the phosphorylation status of key cell cycle proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1, anti-total-CDK1, anti-Cyclin B1, anti-phospho-Rb, anti-total-Rb, anti-PARP, anti-cleaved-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse to extract total protein.
-
Determine protein concentration using a protein assay.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system and quantify band intensities using densitometry software.
Conclusion
The proposed mechanism of this compound as a CDK1 inhibitor is plausible given its structural similarity to olomoucine and roscovitine. However, the lack of independently verified, quantitative data on its inhibitory profile and cellular effects is a significant knowledge gap. The comparative data from related compounds suggest it may function as a cell cycle inhibitor and apoptosis inducer, but direct experimental evidence is required for definitive confirmation. The provided experimental protocols offer a framework for researchers to conduct the necessary validation studies to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent kinase (CDK) inhibitor olomoucine enhances gamma-irradiation-induced apoptosis and cell cycle arrest in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N9-Isopropylolomoucine and Approved CDK4/6 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational cyclin-dependent kinase (CDK) inhibitor, N9-Isopropylolomoucine, against the currently FDA-approved CDK4/6 inhibitors: Palbociclib (B1678290), Ribociclib, and Abemaciclib (B560072). This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and relevant experimental protocols.
Note on this compound Data: Publicly available preclinical data for this compound is limited. Therefore, for the purpose of this comparative guide, data from its closely related purine-derived analogs, Olomoucine II and Roscovitine, have been utilized as proxies to infer its potential activity profile. This assumption should be considered when interpreting the presented data.
Introduction and Mechanism of Action
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While the approved therapies target the G1/S phase transition through CDK4 and CDK6 inhibition, this compound and its analogs represent a different therapeutic strategy by targeting other key CDKs involved in cell cycle progression and transcription.
This compound: This compound is a mitotic CDK inhibitor that specifically targets the Cyclin B1/CDK1 complex. The inhibition of CDK1 blocks cells at the G2/M transition, ultimately leading to apoptosis. Its mechanism contrasts with the G1 arrest induced by CDK4/6 inhibitors.
Approved CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib): These drugs selectively inhibit CDK4 and CDK6. In hormone receptor-positive (HR+) breast cancer, these kinases, when activated by Cyclin D, phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, leading to a G1 cell cycle arrest and a halt in tumor cell proliferation[1][2][3][4][5][6].
Signaling Pathway Diagrams
Comparative Efficacy: In Vitro Studies
The following tables summarize the available in vitro efficacy data for this compound (represented by its analogs Olomoucine II and Roscovitine) and the approved CDK4/6 inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell proliferation.
Table 1: Kinase Inhibitory Activity (IC50 in µM)
| Compound | CDK1/CycB | CDK2/CycE | CDK4/CycD1 | CDK6/CycD3 | CDK7/CycH | CDK9/CycT | Reference(s) |
| Olomoucine II | 7.6 | 0.1 | 19.8 | - | 0.45 | 0.06 | [7] |
| Roscovitine | 0.65 | 0.7 | >100 | >100 | ~0.7 | ~0.7 | [8][9] |
| Palbociclib | - | - | 0.011 | 0.016 | - | - | [6] |
| Ribociclib | - | - | 0.010 | 0.039 | - | - | [4] |
| Abemaciclib | - | - | 0.002 | 0.005 | - | - | [10] |
Table 2: Antiproliferative Activity in Breast Cancer Cell Lines (IC50 in µM)
| Compound | MCF-7 (HR+/HER2-) | T-47D (HR+/HER2-) | MDA-MB-231 (TNBC) | Reference(s) |
| Roscovitine | ~15-22.7 | - | ~15 | [5][11] |
| Palbociclib | ~0.08 - 0.1 | ~0.02 | >1 | [12][13] |
| Ribociclib | ~0.1 | ~0.05 | >1 | [12] |
| Abemaciclib | ~0.69 | ~0.1 | ~1.82 | [14][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited data.
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CDK/Cyclin complex.
General Protocol:
-
Reagents: Recombinant human CDK/Cyclin complexes, substrate (e.g., Histone H1 for CDK1, Rb protein for CDK4/6), ATP (with γ-³²P-ATP for radiometric assays or unlabeled for luminescence-based assays), kinase buffer, and test compounds.
-
Procedure:
-
Serially dilute the test compound in DMSO.
-
In a microplate, combine the CDK/Cyclin complex, substrate, and kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect substrate phosphorylation using an appropriate method:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated γ-³²P-ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based reaction that generates a luminescent signal.
-
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of a compound on the metabolic activity of cancer cells, as an indicator of cell viability and proliferation.
General Protocol:
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
General Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualization of Experimental and Logical Workflows
Conclusion
This compound, as a mitotic CDK1 inhibitor, presents a distinct mechanism of action compared to the approved CDK4/6 inhibitors. While the latter induce a cytostatic G1 arrest, this compound is predicted to induce a G2/M arrest leading to apoptosis. The broader kinase inhibitory profile of its analogs, Olomoucine II and Roscovitine, suggests potential for different efficacy and toxicity profiles. The provided data and protocols offer a foundational framework for further investigation and head-to-head comparative studies. Future research should focus on generating specific preclinical data for this compound to validate these comparisons and to fully elucidate its therapeutic potential in various cancer types.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 8. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. unclineberger.org [unclineberger.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of N9-Isopropylolomoucine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N9-Isopropylolomoucine, a potent inhibitor of cyclin-dependent kinases. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Summary of Key Quantitative Data
A thorough understanding of a chemical's properties is foundational to its safe handling and disposal. The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 326.4 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound, synthesized from its Safety Data Sheet (SDS). This process is designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.
-
Respiratory Protection: In cases of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.
Step 2: Waste Collection and Storage
Proper containment of this compound waste is crucial to prevent contamination.
-
Waste Container: Use a designated, clearly labeled, and sealable container for the collection of solid this compound waste.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and appropriate hazard warnings.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 3: Final Disposal Method
The ultimate disposal of this compound must be conducted by a licensed and qualified waste disposal service.[] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[]
-
Licensed Chemical Destruction: The recommended method of disposal is through a licensed chemical destruction plant.[]
-
Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste in accordance with local, state, and federal regulations.
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing: Containers can be triple rinsed with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste.
-
Puncturing: After decontamination, the packaging can be punctured to render it unusable for other purposes.[]
-
Disposal of Decontaminated Containers: Once decontaminated, containers may be offered for recycling or disposed of in a sanitary landfill, as permitted by local regulations.[]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial preparation to final disposition.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for N9-Isopropylolomoucine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N9-Isopropylolomoucine. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure the safe and effective use of this potent CDK inhibitor.
Chemical and Safety Data
This compound is a mitotic cyclin-dependent kinase (CDK) inhibitor that primarily targets CCNB1/CDK1, making it a valuable tool for cancer research[1]. Due to its biological activity, it should be handled with care as a potentially hazardous compound.
| Identifier | Value |
| CAS Number | 158982-15-1 |
| Molecular Formula | C₁₇H₂₂N₆O |
| Molecular Weight | 326.40 g/mol |
| Form | Solid |
| Storage Temperature | -20°C[1] |
| Storage Class | Combustible Solids[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the required PPE for various tasks involving this compound. Disposable PPE should not be reused[2].
| Task | Required PPE | Specifications |
| Handling Solid Compound (Weighing, Aliquoting) | Double Gloves, Gown, Eye Protection, Respirator | Use chemotherapy-rated nitrile gloves[2]. Wear a disposable, fluid-resistant gown. Use tightly fitting safety goggles with side shields. An N95 respirator is recommended to prevent inhalation of fine particles[2][3]. |
| Handling Solubilized Compound (Dilutions, Cell Treatment) | Double Gloves, Gown, Eye Protection | Chemotherapy-rated nitrile gloves and a fluid-resistant gown are required. Safety glasses with side shields are sufficient if there is no risk of splashing. |
| Spill Cleanup | Double Gloves, Gown, Eye Protection, Respirator, Shoe Covers | Use heavy-duty, chemical-impermeable gloves. Wear a disposable, fluid-resistant gown and shoe covers. A full-face respirator may be necessary for large spills[3]. |
| Waste Disposal | Double Gloves, Gown, Eye Protection | Wear chemotherapy-rated nitrile gloves, a disposable gown, and safety glasses. |
Experimental Protocols: Step-by-Step Guidance
Adherence to strict protocols is essential for safety and experimental reproducibility.
Weighing and Preparing a Stock Solution
This procedure should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Preparation:
-
Don the appropriate PPE as outlined in the table above (Double Gloves, Gown, Eye Protection, Respirator).
-
Decontaminate the work surface before and after use.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
-
Weighing:
-
Carefully tare the analytical balance with the weigh paper or boat.
-
Slowly add the solid this compound to the weigh paper until the desired mass is reached. Avoid creating dust.
-
Record the final weight.
-
-
Solubilization:
-
This compound is soluble in DMSO.
-
Carefully transfer the weighed compound into an appropriate sterile, conical tube.
-
Add the required volume of DMSO to achieve the desired stock concentration.
-
Cap the tube securely and vortex until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Storage:
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[1].
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Cell Treatment Protocol
-
Dilution:
-
Thaw a single aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired treatment concentrations.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent toxicity to the cells.
-
-
Cell Plating:
-
Plate cells at the desired density in multi-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Remove the existing media from the cells.
-
Add the media containing the final concentrations of this compound to the respective wells.
-
Include a vehicle control (media with the same final concentration of DMSO) in your experiment.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired treatment duration.
-
Proceed with the planned downstream analysis (e.g., cell viability assays, western blotting).
-
Signaling Pathway and Experimental Workflow
CDK Signaling Pathway Inhibition
This compound functions as a CDK inhibitor. CDKs are crucial for cell cycle progression. The diagram below illustrates the general CDK signaling pathway and the point of inhibition.
Caption: Inhibition of Cyclin B/CDK1 by this compound, blocking G2/M transition.
Experimental Workflow for Assessing Cytotoxicity
The following diagram outlines a typical workflow for determining the cytotoxic effects of this compound on a cancer cell line.
Caption: A typical workflow for determining the IC50 value of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Categorization and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing[3]. Do not dispose of down the drain. |
| Contaminated Labware (Gloves, Pipette Tips, Tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container (e.g., a yellow chemotherapy waste bag or a rigid sharps container for sharp items). |
| Liquid Waste (Stock Solutions, Media containing the compound) | Collect in a sealed, labeled, and leak-proof hazardous waste container. Do not discharge to sewer systems[3]. The container should be clearly marked as "Hazardous Chemical Waste" and list the contents. |
| Spill Cleanup Material | All materials used to clean a spill (absorbent pads, wipes, contaminated PPE) must be placed in a sealed hazardous waste container for disposal. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
